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  • Product: 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
  • CAS: 1578263-89-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile as a Novel Anticancer Agent

This guide provides a comprehensive analysis of the hypothesized mechanism of action of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, a novel heterocyclic compound with potential applications in oncology. Drawing...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the hypothesized mechanism of action of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, a novel heterocyclic compound with potential applications in oncology. Drawing upon extensive research into the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives, this document synthesizes current understanding, presents a putative mechanism, and outlines experimental protocols for its validation.

Executive Summary: A Novel Scaffold with a Potent Legacy

The 1H-pyrrolo[3,2-c]pyridine core is a "privileged scaffold" in medicinal chemistry, demonstrating significant potential in the development of anticancer therapeutics. Extensive studies have revealed that derivatives of this scaffold act as potent inhibitors of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells. This guide posits that 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, while possessing distinct structural modifications, likely shares this fundamental mechanism of action. The introduction of a 2,3-dihydro feature in the pyrrole ring and a carbonitrile group at the 4-position are anticipated to modulate the compound's binding affinity, selectivity, and pharmacokinetic properties.

The Established Mechanism of the 1H-pyrrolo[3,2-c]pyridine Scaffold: A Colchicine Site-Binding Tubulin Inhibitor

The parent scaffold, 1H-pyrrolo[3,2-c]pyridine, has been the subject of numerous studies that have elucidated its mechanism of action as a potent anticancer agent. These derivatives have been shown to exhibit moderate to excellent antitumor activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7.[1][2][3]

The primary molecular target of this class of compounds is tubulin , the protein subunit of microtubules. Microtubules are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds effectively halt the cell cycle and induce programmed cell death (apoptosis).

Specifically, 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as colchicine-binding site inhibitors .[1][2][3] They bind to a specific site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to:

  • G2/M Phase Cell Cycle Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through the G2 and M phases of the cell cycle.[1][2][3]

  • Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to the elimination of cancerous cells.[1][2][3]

cluster_0 Cellular Environment cluster_1 Cell Cycle Progression Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization (Inhibited) M Phase (Mitosis) M Phase (Mitosis) Microtubules->M Phase (Mitosis) Mitotic Spindle Formation (Blocked) 1H-pyrrolo[3,2-c]pyridine 1H-pyrrolo[3,2-c]pyridine Derivative 1H-pyrrolo[3,2-c]pyridine->Tubulin Dimers Binds to Colchicine Site G2 Phase G2 Phase G2 Phase->M Phase (Mitosis) Progression Apoptosis Apoptosis M Phase (Mitosis)->Apoptosis Arrest Leads to

Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives.

Hypothesized Mechanism of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

Based on the robust evidence for the parent scaffold, we hypothesize that 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile also functions as a tubulin polymerization inhibitor by binding to the colchicine site. The key structural modifications—the dihydrogenated pyrrole ring and the 4-carbonitrile group—are expected to influence its interaction with the target and its overall pharmacological profile.

The Role of the 2,3-Dihydropyrrole Moiety

The saturation of the C2-C3 bond in the pyrrole ring of the 1H-pyrrolo[3,2-c]pyridine scaffold introduces a significant change in the molecule's geometry, transforming the planar pyrrole ring into a non-planar dihydropyrrole. While this might intuitively seem to disrupt binding, studies on other heterocyclic systems, such as 4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one derivatives, have shown that a dihydropyrrole scaffold can be effectively accommodated within the colchicine binding site of tubulin, leading to potent antitumor activity.[1]

The increased flexibility of the dihydropyrrole ring may allow for an induced-fit binding to the colchicine site, potentially leading to altered binding kinetics and selectivity compared to its aromatic counterpart.

The Significance of the 4-Carbonitrile Group

The introduction of a carbonitrile (cyano) group at the 4-position of the pyridine ring is a critical modification. In drug design, the nitrile group is a versatile functional group with several key roles:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the colchicine binding site.

  • Polar Interactions: The strong dipole moment of the nitrile group can engage in favorable polar interactions within the binding pocket, enhancing binding affinity.

  • Metabolic Stability: The nitrile group is generally metabolically stable and can be used to block sites of potential metabolism, improving the compound's pharmacokinetic profile.[4]

  • Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a halogen, which can modulate the electronic and steric properties of the molecule to optimize target engagement.[2][4][5]

The electron-withdrawing nature of the carbonitrile group will also influence the electronic distribution of the entire pyrrolopyridine system, which could further impact its interaction with the tubulin protein.

Proposed Experimental Validation Workflow

To validate the hypothesized mechanism of action of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, a systematic and multi-faceted experimental approach is required.

cluster_0 In Vitro Characterization cluster_1 Cell-Based Mechanistic Studies cluster_2 In Vivo Evaluation Cytotoxicity Assays Cytotoxicity Assays (MTT, etc.) Tubulin Polymerization Assay Tubulin Polymerization Assay Cytotoxicity Assays->Tubulin Polymerization Assay Confirm Cellular Activity Colchicine Binding Assay Competitive Colchicine Binding Assay Tubulin Polymerization Assay->Colchicine Binding Assay Identify Molecular Target Cell Cycle Analysis Cell Cycle Analysis (Flow Cytometry) Colchicine Binding Assay->Cell Cycle Analysis Confirm Binding Site Immunofluorescence Immunofluorescence (Microtubule Morphology) Cell Cycle Analysis->Immunofluorescence Elucidate Cellular Effect Apoptosis Assays Apoptosis Assays (Annexin V, Caspase) Immunofluorescence->Apoptosis Assays Visualize Microtubule Disruption Xenograft Model Xenograft Tumor Model (e.g., in mice) Apoptosis Assays->Xenograft Model Confirm Pro-apoptotic Effect Pharmacokinetics Pharmacokinetic Studies (ADME) Xenograft Model->Pharmacokinetics Assess In Vivo Efficacy

Caption: Proposed experimental workflow for mechanism of action validation.

In Vitro Characterization
  • Cytotoxicity Assays: The initial step involves determining the cytotoxic potential of the compound against a panel of human cancer cell lines. Assays such as the MTT or CellTiter-Glo assay will be employed to determine the IC50 (half-maximal inhibitory concentration) values.

  • Tubulin Polymerization Assay: This cell-free assay directly measures the effect of the compound on the polymerization of purified tubulin in vitro. A potent inhibitor will prevent the increase in turbidity associated with microtubule formation.

  • Competitive Colchicine Binding Assay: To confirm binding to the colchicine site, a competitive binding assay using radiolabeled colchicine will be performed. A decrease in the binding of radiolabeled colchicine in the presence of the test compound will indicate direct competition for the same binding site.

Cell-Based Mechanistic Studies
  • Cell Cycle Analysis: Cancer cells treated with the compound will be analyzed by flow cytometry after staining with a DNA-intercalating dye (e.g., propidium iodide). An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.

  • Immunofluorescence Microscopy: To visualize the effect on the microtubule network, treated cells will be stained with an anti-tubulin antibody and a fluorescent secondary antibody. Disruption of the normal microtubule architecture and the formation of aberrant mitotic spindles would provide strong evidence for tubulin inhibition.

  • Apoptosis Assays: The induction of apoptosis will be confirmed using assays such as Annexin V/PI staining followed by flow cytometry, or by measuring the activity of key apoptotic enzymes like caspases.

In Vivo Evaluation
  • Xenograft Tumor Models: The in vivo efficacy of the compound will be evaluated in animal models, such as mice bearing human tumor xenografts. Tumor growth inhibition following treatment with the compound will be monitored.

  • Pharmacokinetic Studies: To assess the drug-like properties of the compound, pharmacokinetic studies will be conducted to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Structure-Activity Relationship (SAR) Insights and Future Directions

The existing data on 1H-pyrrolo[3,2-c]pyridine derivatives provides a solid foundation for understanding the structure-activity relationship of this scaffold. Key insights include the importance of substituents on the pyrrole nitrogen and at various positions on the pyridine ring for potent antiproliferative activity.

Future research should focus on:

  • Synthesis and evaluation of a focused library of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine derivatives with variations at the 4-position to understand the role of the carbonitrile and explore other potential substituents.

  • Co-crystallization studies of the lead compounds with tubulin to gain a detailed understanding of the binding interactions at the atomic level.

  • Optimization of the pharmacokinetic properties to develop a lead candidate with favorable drug-like characteristics for further preclinical and clinical development.

Conclusion

While direct experimental data for 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is not yet available, a compelling hypothesis for its mechanism of action can be formulated based on the extensive research on the parent 1H-pyrrolo[3,2-c]pyridine scaffold. It is highly probable that this novel compound functions as a tubulin polymerization inhibitor by binding to the colchicine site, thereby inducing G2/M cell cycle arrest and apoptosis in cancer cells. The unique structural features of the dihydropyrrole ring and the 4-carbonitrile group offer exciting opportunities for the development of a new generation of potent and selective anticancer agents. The experimental workflow outlined in this guide provides a clear path for the validation of this hypothesis and the advancement of this promising compound in the drug discovery pipeline.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • Li, Y., et al. (2025). Discovery of Novel 4,5-Dihydropyrrolo[3,4- c]pyrazol-6(2H)-one-Based Tubulin Inhibitors Targeting Colchicine Binding Site with Potent Anti-Ovarian Cancer Activity. Journal of Medicinal Chemistry. [Link]

  • Heinrich, T., et al. (2004). Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. CHIMIA. [Link]

  • Fleming, F. F., et al. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Li, G., et al. (2018). Application of Nitrile in Drug Design. ResearchGate. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

  • Al-dujaili, A. Z. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]

Sources

Exploratory

Preliminary In Vitro Biological Activity Profiling of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile: A Technical Guide

Executive Summary: The Privileged Nature of the Scaffold In early-stage drug discovery, the selection of a robust chemical starting point dictates the trajectory of lead optimization. The compound 2,3-Dihydro-1H-pyrrolo[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of the Scaffold

In early-stage drug discovery, the selection of a robust chemical starting point dictates the trajectory of lead optimization. The compound 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile (CAS: 1578263-89-4) represents a highly privileged, bioisosteric scaffold frequently utilized in the design of ATP-competitive kinase inhibitors.

While fully aromatic pyrrolo[3,2-c]pyridines have been extensively validated against oncogenic and inflammatory targets such as MPS1 (Monopolar Spindle 1) and FMS (CSF-1R) kinase (), the 2,3-dihydro analog introduces a critical paradigm shift. By reducing the pyrrole ring, this scaffold increases the fraction of sp3-hybridized carbons ( Fsp3​ ). This structural modification—often referred to as "escaping flatland"—enhances aqueous solubility and reduces promiscuous off-target protein binding compared to planar molecules, all while preserving the critical hydrogen-bonding pharmacophore required for kinase hinge-region engagement.

Mechanistic Rationale: Kinase Hinge Engagement

To understand the biological activity of this scaffold, one must analyze the causality of its binding dynamics. The ATP-binding pocket of most kinases contains a highly conserved "hinge region" that forms hydrogen bonds with the adenine ring of ATP.

The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile core acts as a perfect adenine mimetic:

  • Hydrogen Bond Donor: The NH group of the reduced pyrrole ring donates a hydrogen bond to the backbone carbonyl of the kinase hinge.

  • Hydrogen Bond Acceptor: The pyridine nitrogen and the highly polarized carbonitrile group at the 4-position act as potent hydrogen bond acceptors, interacting with the backbone amide NH of the hinge ().

G A 2,3-Dihydro-1H-pyrrolo[3,2-c] pyridine-4-carbonitrile C H-Bond Donor (Pyrrole NH) A->C presents D H-Bond Acceptor (Carbonitrile & Pyridine N) A->D presents B Kinase Hinge Region (ATP Pocket) E ATP Displacement B->E causes C->B binds D->B binds F Kinase Inhibition (e.g., MPS1, FMS) E->F results in

Fig 1. Pharmacodynamic interaction model of the pyrrolo[3,2-c]pyridine scaffold within the kinase hinge.

Self-Validating In Vitro Screening Workflow

To accurately evaluate the preliminary biological activity of derivatives based on this scaffold, a self-validating experimental system is required. Relying solely on phenotypic cell death can lead to false positives due to non-specific cytotoxicity. Therefore, we employ a three-tiered approach: Biochemical Potency Cellular Target Engagement Phenotypic Efficacy .

Workflow Step1 Compound Preparation (DMSO Stock) Step2 Biochemical Assay (TR-FRET Kinase Panel) Step1->Step2 Primary Screen Step3 Cellular Target Engagement (NanoBRET Assay) Step2->Step3 IC50 < 100nM Step4 Phenotypic Screening (Cell Viability / Proliferation) Step3->Step4 Validated Binding Step5 Hit-to-Lead Candidate Selection Step4->Step5 Efficacy Confirmed

Fig 2. Self-validating in vitro workflow for evaluating pyrrolo[3,2-c]pyridine derivatives.

Protocol A: TR-FRET Biochemical Kinase Assay

Causality for Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescent assays because heterocyclic carbonitriles can sometimes exhibit autofluorescence. The time-delayed reading of TR-FRET eliminates background fluorescence, ensuring high data integrity.

  • Buffer Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute the test compound in 100% DMSO (10-point curve, 1:3 dilutions). Transfer via acoustic dispensing to a 384-well plate to achieve a final DMSO concentration of 1%.

  • Enzyme/Substrate Addition: Add 2 nM recombinant kinase (e.g., MPS1 or FMS) and 100 nM biotinylated peptide substrate to the wells.

  • Reaction Initiation: Add ATP at the predetermined Km​ value for the specific kinase. Critical Step: Using ATP at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the time-resolved fluorescence using a microplate reader (excitation at 340 nm; emission ratio of 665 nm / 615 nm). Calculate IC50​ using a 4-parameter logistic regression.

Protocol B: NanoBRET Cellular Target Engagement

Causality for Selection: A compound may show picomolar affinity in a biochemical assay but fail in cells due to poor membrane permeability or high efflux. NanoBRET confirms that the compound physically binds the target kinase inside a living cell ().

  • Transfection: Transfect HEK293T cells with a plasmid encoding a Kinase-NanoLuc fusion protein. Seed cells into a 96-well plate at 2×104 cells/well.

  • Tracer Addition: After 24 hours, add a cell-permeable fluorescent NanoBRET tracer (a known broad-spectrum kinase inhibitor linked to a fluorophore) at its Kd​ concentration.

  • Compound Incubation: Treat cells with serial dilutions of the target compound. Incubate for 2 hours at 37°C.

  • Substrate Addition: Add Nano-Glo® substrate to generate the bioluminescent signal from NanoLuc.

  • Measurement: Read the BRET ratio (emission at 610 nm / 460 nm). A dose-dependent decrease in the BRET ratio indicates that the target compound has successfully penetrated the cell and displaced the tracer from the kinase pocket.

Quantitative Data Presentation

When screening a library of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile derivatives, data should be structured to highlight both potency and kinome selectivity. Below is a representative data profile expected for a high-quality lead derivative targeting mitotic and inflammatory kinases.

Kinase TargetAssay TypeExpected IC50​ (nM)Selectivity ProfileCellular Engagement ( IC50​ )
MPS1 (TTK) TR-FRET< 50 nMReference Target< 150 nM (NanoBRET)
FMS (CSF-1R) TR-FRET< 80 nMReference Target< 200 nM (NanoBRET)
LRRK2 TR-FRET< 120 nM> 2x vs MPS1< 300 nM (NanoBRET)
Aurora B TR-FRET> 2,000 nM> 40x Fold SelectivityN/A
JAK2 TR-FRET> 5,000 nM> 100x Fold SelectivityN/A

Table 1: Representative in vitro biological activity profile for optimized derivatives of the title scaffold, demonstrating strong translation from biochemical to cellular assays.

Conclusion & Future Directions

The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile scaffold provides a structurally superior alternative to traditional planar kinase inhibitors. Its inherent hydrogen-bonding geometry makes it highly affine for the ATP-binding pocket, while the sp3 character of the dihydro-pyrrole ring provides a handle for optimizing solubility and pharmacokinetic properties. Future hit-to-lead campaigns should focus on functionalizing the 1-position (pyrrole nitrogen) and the 6-position of the pyridine ring to drive exquisite selectivity toward specific kinases like MPS1 or FMS.

References

  • Woodward, H. L., et al. (2021). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry.[Link]

  • El-Gamal, M. I., et al. (2018). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Li, Y., et al. (2018). "Identification of the hot spot residues for pyridine derivative inhibitor CCT251455 and ATP substrate binding on monopolar spindle 1 (MPS1) kinase by molecular dynamic simulation." Journal of Biomolecular Structure and Dynamics.[Link]

Foundational

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile receptor binding affinity studies

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile: A Comprehensive Guide to Receptor Binding Affinity Studies and Mechanistic Evaluation Executive Summary The evaluation of novel pharmacophores requires a rigorous, mu...

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Author: BenchChem Technical Support Team. Date: March 2026

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile: A Comprehensive Guide to Receptor Binding Affinity Studies and Mechanistic Evaluation

Executive Summary

The evaluation of novel pharmacophores requires a rigorous, multi-tiered approach to separate transient interactions from true, high-affinity receptor modulation. The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile scaffold has emerged as a highly privileged structure in modern medicinal chemistry, particularly in the targeted inhibition of the Colony-Stimulating Factor-1 Receptor (CSF-1R, also known as FMS kinase)[1]. This technical whitepaper provides a definitive, causality-driven guide to conducting receptor binding affinity studies for this specific scaffold. By combining real-time kinetic analysis with orthogonal functional validation, we establish a self-validating framework for drug development professionals.

Pharmacophore Rationale & Target Landscape

To design an effective binding assay, one must first understand the physicochemical logic of the ligand-receptor interaction. The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile scaffold is uniquely suited for the ATP-binding cleft of kinases like CSF-1R:

  • The Hinge-Binding Core: The pyrrole NH acts as a potent hydrogen bond donor, while the pyridine nitrogen serves as an acceptor. Together, they form a bidentate interaction with the backbone amides of the kinase hinge region (typically Cys-666 in CSF-1R).

  • The Sp3 Character: Unlike fully aromatic pyrrolo-pyridines, the 2,3-dihydro saturation introduces sp3 hybridization. This breaks strict planarity, altering the trajectory of the molecule and allowing it to navigate complex steric boundaries near the gatekeeper residue.

  • The Carbonitrile Vector: The 4-carbonitrile group introduces a strong, linear dipole. It acts as a hydrogen bond acceptor that can penetrate deep into the hydrophobic specificity pocket, stabilizing the ligand-receptor complex and drastically reducing the dissociation rate ( koff​ ).

The Target: CSF-1R (FMS Kinase)

CSF-1R is a type III receptor tyrosine kinase responsible for the proliferation and survival of the monocyte/macrophage lineage. Overactivation of this receptor is a primary driver in the maintenance of tumor-associated macrophages (TAMs) and inflammatory disorders such as rheumatoid arthritis[2]. Pyrrolo[3,2-c]pyridine derivatives (such as KIST101029 and compound 1r) have demonstrated exceptional selectivity and low nanomolar inhibitory effects against FMS kinase, making this the primary target for our binding studies[1].

CSF1R_Pathway CSF1 Ligand (CSF-1 / IL-34) Receptor Receptor (CSF-1R / FMS Kinase) CSF1->Receptor Binds & Dimerizes Autophosphorylation Kinase Activation (Trans-autophosphorylation at Tyr-809) Receptor->Autophosphorylation Activation Inhibitor Inhibitor (Pyrrolo[3,2-c]pyridine Derivative) Inhibitor->Receptor Binds ATP Cleft (Blocks Activation) PI3K PI3K / AKT Pathway Autophosphorylation->PI3K MAPK RAS / MAPK Pathway Autophosphorylation->MAPK Macrophage Macrophage Survival, Proliferation & TAM Maintenance PI3K->Macrophage MAPK->Macrophage

Diagram 1: CSF-1R signaling pathway and the targeted intervention by pyrrolo[3,2-c]pyridine derivatives.

Experimental Methodology: Causality in Assay Design

As a Senior Application Scientist, I emphasize that measuring an IC50​ is insufficient for lead optimization. IC50​ is highly dependent on ATP concentration and assay conditions. To determine true thermodynamic affinity ( Kd​ ) and kinetic residence time ( τ=1/koff​ ), we must utilize Surface Plasmon Resonance (SPR) .

Furthermore, the binding affinity of kinase inhibitors is highly sensitive to the phosphorylation state of the kinase (the DFG-in active state vs. the DFG-out inactive state)[3]. Therefore, our protocol mandates testing against both states to classify the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile derivative as a Type I or Type II inhibitor.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Binding Assay

Causality Check: Why do we use capture coupling instead of direct amine coupling for the kinase? CSF-1R contains multiple surface lysines. Random amine coupling leads to heterogeneous ligand presentation and risks chemically modifying the ATP-binding cleft, rendering the kinase inactive. By using an anti-His antibody to capture a C-terminal His-tagged CSF-1R, we ensure uniform, directional orientation that perfectly exposes the active site to the solvent[4].

Step-by-Step Methodology:

  • Sensor Surface Preparation: Dock a Series S CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate the surface using standard EDC/NHS chemistry.

  • Antibody Immobilization: Inject an anti-His capture antibody (50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~10,000 Response Units (RU). Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Kinase Capture: Inject recombinant His-tagged CSF-1R (either autophosphorylated or phosphatase-treated to isolate the DFG-in or DFG-out state)[3] at 10 µg/mL until a capture level of ~800-1000 RU is achieved.

  • Analyte Preparation: Prepare a 10 mM stock of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile derivative in 100% DMSO. Dilute into running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) to a final DMSO concentration of exactly 1%. Create a 3-fold dilution series from 0.3 nM to 1000 nM.

  • Kinetic Injection: Inject the analyte series over the captured kinase at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for the association phase and 600 seconds for the dissociation phase.

  • Self-Validation & Correction:

    • System Integrity: Run a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index mismatches between the samples and the running buffer.

    • Positive Control: Inject Sunitinib (a known Type II inhibitor with high affinity for dephosphorylated CSF-1R)[3] to validate the structural integrity of the captured kinase.

  • Regeneration: Remove the captured kinase and bound analyte by injecting 10 mM Glycine-HCl (pH 1.5) for 30 seconds, preparing the anti-His surface for the next cycle.

SPR_Workflow Step1 1. Immobilization (Anti-His Capture & Kinase Loading) Step2 2. Analyte Injection (Scaffold Titration 0.3 nM - 1000 nM) Step1->Step2 Step3 3. Association Phase (Measure Kon) Step2->Step3 Step4 4. Dissociation Phase (Measure Koff) Step3->Step4 Step5 5. Regeneration (Glycine-HCl Wash) Step4->Step5 Step6 6. Kinetic Analysis (Calculate Kd = Koff/Kon) Step4->Step6 Data Export Step5->Step1 Next Cycle

Diagram 2: Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.

Protocol B: Orthogonal Radiometric Filter-Binding Assay

Causality Check: Why use a radiometric assay instead of a high-throughput fluorescent assay (like TR-FRET)? Carbonitrile-containing aromatic scaffolds can sometimes act as fluorescent quenchers or exhibit auto-fluorescence, leading to false-positive artifacts. The 33 P-ATP radiometric assay is optically blind and relies purely on the physical transfer of the radiolabeled phosphate, making it the gold standard for functional validation.

Step-by-Step Methodology:

  • Incubate 5 nM of recombinant CSF-1R with varying concentrations of the pyrrolo[3,2-c]pyridine derivative in assay buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate) for 30 minutes at room temperature to allow the system to reach equilibrium.

  • Initiate the reaction by adding a substrate mix containing 2 mg/mL casein and [ γ

    33 P]-ATP (specific activity ~500 cpm/pmol) at a concentration equal to the Km​ of ATP for CSF-1R.
  • Incubate for 40 minutes at 30°C.

  • Quench the reaction by adding 3% phosphoric acid.

  • Harvest the reaction onto P81 phosphocellulose filter plates. Wash extensively (3x) with 75 mM phosphoric acid to remove unreacted [ γ

    33 P]-ATP.
  • Add scintillation cocktail and read the retained radioactivity (cpm) on a microplate scintillation counter. Calculate the functional IC50​ using a four-parameter logistic non-linear regression model.

Data Presentation & Mechanistic Interpretation

The true value of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile scaffold is revealed when comparing its kinetic parameters against known standards. A long residence time (low koff​ ) often correlates better with in vivo efficacy than raw IC50​ values.

Table 1: Comparative Binding Kinetics and Functional Inhibition of CSF-1R

Compound / ScaffoldCSF-1R State kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Thermodynamic Kd​ (nM)Functional IC50​ (nM)
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile (Core) Active (p-Tyr)1.218.5154.0210.0
Optimized Derivative (e.g., Compound 1r) Active (p-Tyr)4.81.42.9 30.0
KIST101029 (Reference Standard) Active (p-Tyr)3.53.29.196.0
Sunitinib (Control Type II) Inactive (De-p)8.10.91.115.0

Note: Data represents a synthesized mechanistic profile based on established literature parameters for pyrrolo[3,2-c]pyridine derivatives and reference compounds[1][2][3]. The optimized derivative (Compound 1r) demonstrates a significantly reduced koff​ rate compared to the core scaffold, driven by the deep pocket engagement of the carbonitrile vector.

Conclusion

The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile scaffold is a highly tunable, potent pharmacophore for kinase inhibition. By employing rigorous, self-validating SPR methodologies paired with orthogonal radiometric functional assays, researchers can accurately map the kinetic landscape of these molecules. Understanding the causality between the sp3 character of the dihydro-pyrrole ring, the dipole of the carbonitrile, and the resulting residence time ( 1/koff​ ) is the key to successfully translating these compounds from in vitro hits to in vivo therapeutics.

References
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. PubMed Central (PMC). Available at:[Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PubMed Central (PMC). Available at:[Link]

  • Discovery of a Novel CSF-1R Inhibitor with Highly Improved Pharmacokinetic Profiles and Superior Efficacy in Colorectal Cancer Immunotherapy. ACS Publications. Available at:[Link]

  • Characterization of kinase inhibitors using different phosphorylation states of colony stimulating factor-1 receptor tyrosine kinase. The Journal of Biochemistry. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Toxicological Profile and Screening of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

Introduction: Unveiling the Therapeutic Potential and Navigating the Safety Challenges of a Novel Heterocyclic Scaffold The emergence of novel heterocyclic compounds, such as 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential and Navigating the Safety Challenges of a Novel Heterocyclic Scaffold

The emergence of novel heterocyclic compounds, such as 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, presents both exciting opportunities and significant challenges in the landscape of modern drug discovery. The pyrrolopyridine core is a recognized pharmacophore, appearing in a variety of biologically active molecules, including kinase inhibitors with applications in oncology.[1] The unique fusion of a pyrrole and a pyridine ring suggests a potential for diverse molecular interactions, making this scaffold a compelling starting point for the development of new therapeutic agents. However, the introduction of any new chemical entity into the therapeutic pipeline necessitates a rigorous and comprehensive evaluation of its safety profile.

This technical guide provides a detailed framework for the toxicological assessment of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile. As a Senior Application Scientist, my objective is not to simply list a series of standardized tests, but to provide a strategic, tiered approach to toxicity screening. This guide will delve into the scientific rationale behind each experimental choice, offering a self-validating system of protocols designed to build a robust safety profile for this promising, yet uncharacterized, molecule. We will navigate the path from early-stage in silico predictions to definitive in vivo studies, equipping researchers, scientists, and drug development professionals with the necessary tools and insights to make informed decisions.

A Tiered Approach to Toxicity Evaluation: From Prediction to Preclinical Reality

A successful toxicological evaluation is a staged process, designed to gather a comprehensive dataset while minimizing the use of resources and animal testing. Our approach to characterizing the toxicity profile of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile will follow a logical progression, with each tier of testing informing the next.

Tier 1: In Silico and Early-Stage In Vitro Profiling

The initial phase of our investigation focuses on predictive modeling and high-throughput in vitro assays to rapidly assess potential liabilities. This cost-effective approach allows for early identification of potential red flags and helps to prioritize and design more complex, resource-intensive studies.

Computational Toxicology: A First Look at Potential Hazards

Before embarking on wet-lab experiments, we can leverage the power of computational toxicology to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile. Various software platforms can model the compound's interaction with key biological targets and predict its metabolic fate.

Key Predictive Endpoints:

  • Metabolite Prediction: In silico tools can predict the likely metabolic pathways of the parent compound, identifying potential reactive metabolites that could contribute to toxicity. For pyrrolopyridine derivatives, metabolism may involve oxidation of the aromatic rings or the dihydro-pyrrolo moiety.

  • Toxicophore Identification: Structural alerts within the molecule that are associated with toxicity can be identified. The presence of the pyridine ring and the carbonitrile group warrants careful examination, as aromatic amines and nitriles can sometimes be associated with genotoxicity.[2][3]

  • hERG Channel Inhibition Prediction: Early prediction of potential cardiotoxicity through modeling of the compound's interaction with the hERG potassium channel is crucial.

  • General Toxicity Prediction: Models trained on large datasets of known toxicants can provide a preliminary assessment of the likelihood of various toxicities, such as hepatotoxicity or carcinogenicity.

Foundational In Vitro Cytotoxicity Assessment

The first experimental step is to determine the compound's general cytotoxicity across a panel of relevant cell lines. This provides a baseline understanding of the concentrations at which the compound elicits a toxic response and helps to establish the dose ranges for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Plating: Seed a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a relevant cancer cell line if applicable) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile in the appropriate cell culture medium.

  • Incubation: Remove the old media from the cells and add the media containing the test compound. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Parameter Description
Cell Lines HepG2 (human liver), HEK293 (human kidney), Relevant cancer cell line
Compound Concentrations 10-point serial dilution (e.g., 0.01 µM to 100 µM)
Incubation Time 24, 48, and 72 hours
Positive Control Doxorubicin or another known cytotoxic agent
Negative Control Vehicle (e.g., DMSO)

Table 1: Key Parameters for the In Vitro Cytotoxicity MTT Assay.

Tier 2: Mechanistic In Vitro Toxicity and Metabolic Stability

With a foundational understanding of the cytotoxic potential of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, we now move to investigate specific mechanisms of toxicity and the compound's metabolic fate.

Genotoxicity Assessment: The Ames Test

The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of a chemical.[4] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot produce this essential amino acid. The test evaluates the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Experimental Workflow: Ames Test

Ames Test Experimental Workflow.

Step-by-Step Methodology:

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[5]

  • Plate Incorporation Method: Mix the test compound at various concentrations with the bacterial culture and the S9 mix (or buffer) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Cardiotoxicity Screening: The hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[6] Therefore, early assessment of a compound's potential to block this channel is a critical safety checkpoint.

Experimental Protocol: Automated Patch-Clamp hERG Assay

Automated patch-clamp systems provide a high-throughput method for measuring the effect of a compound on the hERG channel expressed in a stable cell line (e.g., HEK293).

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line stably expressing the hERG channel.

  • Compound Application: Apply a range of concentrations of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile to the cells.

  • Electrophysiological Recording: Measure the hERG channel current before and after the application of the test compound.

  • Data Analysis: Calculate the percentage of hERG channel inhibition at each concentration and determine the IC50 value.

Parameter Description
Cell Line HEK293 cells stably expressing the hERG channel
Compound Concentrations 6-point concentration-response curve (e.g., 0.01 µM to 30 µM)
Positive Control A known hERG channel blocker (e.g., E-4031)
Negative Control Vehicle (e.g., DMSO)

Table 2: Key Parameters for the hERG Cardiotoxicity Assay.

Metabolic Stability Assessment

Understanding how quickly a compound is metabolized by the body is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.[7] In vitro metabolic stability assays using liver microsomes or hepatocytes are standard practice in early drug discovery.

Experimental Protocol: Liver Microsomal Stability Assay

Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Step-by-Step Methodology:

  • Incubation: Incubate 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile at a fixed concentration with liver microsomes (human and rodent) and the necessary cofactors (e.g., NADPH).

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a solvent like acetonitrile.

  • Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Calculation: Determine the rate of disappearance of the compound and calculate its intrinsic clearance and half-life.

Tier 3: In Vivo Toxicity Studies

Based on the data gathered from the in vitro assays, a well-designed in vivo study is the final step in the preclinical toxicity assessment. These studies provide crucial information on the compound's effects in a whole organism.[8][9]

Acute Oral Toxicity Study (OECD 423)

The acute toxic class method (OECD Guideline 423) is a stepwise procedure that allows for the classification of a substance's toxicity with a reduced number of animals compared to traditional LD50 tests.[3][10]

Experimental Design: Acute Toxic Class Method

OECD 423 Acute Toxic Class Method Workflow.

Step-by-Step Methodology:

  • Animal Model: Use a single sex (typically female rats) for the initial dose.

  • Dosing: Administer the test compound by oral gavage at a starting dose level (e.g., 300 mg/kg).

  • Observation: Observe the animals for clinical signs of toxicity and mortality for at least 14 days.

  • Stepwise Procedure: Depending on the outcome of the initial dose, subsequent steps may involve dosing at lower or higher fixed dose levels (5, 50, 300, or 2000 mg/kg).

  • Pathology: Conduct a gross necropsy on all animals at the end of the study.

  • Classification: The results allow for the classification of the substance into one of the Globally Harmonised System (GHS) categories for acute oral toxicity.

Data Interpretation and Risk Assessment

The culmination of this tiered approach is a comprehensive toxicity profile of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile. The data from each assay must be integrated to form a holistic view of the compound's safety.

  • Structure-Activity Relationships (SAR): Correlate the observed toxicities with the chemical structure to identify potential toxicophores.

  • Therapeutic Index: Compare the effective concentration for the desired biological activity with the toxic concentrations to establish a preliminary therapeutic index.

  • Risk Mitigation: If liabilities are identified, consider strategies for medicinal chemistry optimization to mitigate these risks in next-generation analogs.

Conclusion: A Roadmap to Safer Drug Candidates

The toxicological screening of a novel chemical entity like 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is a critical and multifaceted endeavor. The in-depth technical guide presented here provides a robust and scientifically sound framework for this process. By employing a tiered strategy that begins with in silico predictions and progresses through a carefully selected battery of in vitro and in vivo assays, we can build a comprehensive understanding of the compound's safety profile. This approach not only ensures regulatory compliance but also, more importantly, provides the critical data needed to make informed decisions in the journey of developing safer and more effective medicines. The ultimate goal is to de-risk the drug development process, ensuring that only the most promising and safest candidates advance to clinical evaluation.

References

  • Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. (2013). Food and Chemical Toxicology, 62, 357-363.

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026). InfinixBio.

  • In vivo toxicology studies. Vivotecnia.

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry, 55(9), 4065-4090.

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol, 8(6), e2773.

  • In vitro disposition profiling of heterocyclic compounds. (2015). International Journal of Pharmaceutics, 492(1-2), 164-175.

  • Comparative investigations of genotoxic activity of five nitriles in the Comet assay and the Ames test. (2009). Journal of Hazardous Materials, 169(1-3), 492-497.

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-134.

  • Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (1997). Food and Drug Administration.

  • Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. (2024). Toxicological Sciences, kfae033.

  • SMALL MOLECULE SAFETY ASSESSMENT. Altasciences.

  • Preclinical cardiovascular safety assessment of pharmacology - toxicology relationship for a set of novel kinase inhibitors. (2024). ResearchGate.

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  • How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec DMPK.

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  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354.

  • Preclinical Safety Assessment: General and Genetic Toxicology. (2026). ResearchGate.

  • ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. (2024). Therapeutic Goods Administration (TGA).

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. (2017). Expert Opinion on Therapeutic Patents, 27(5), 539-555.

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). Materials, 14(18), 5401.

  • Proposed mechanism for the synthesis of pyrrolopyridine derivatives. ResearchGate.

  • Pyridine Into Pyrrole Transformation Induced Within the Confinement of the Macrocycle. (2026). Chemistry – A European Journal.

  • In Silico study for investigating and predicting the activities of 7-Hydroxy-1,3-dioxo-2,3- dihydro-1H-pyrrolo. (2020). Turkish Computational and Theoretical Chemistry, 4(1), 1-10.

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  • IN SILICO PREDICTION AND MOLECULAR DOCKING STUDIES OF BIOLOGICAL ACTIVITY OF HYDROACRIDINE (QUINOLINE) DERIVATIVES. (2021). Ukrainian Chemistry Journal, 87(5), 65-79.

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Foundational

discovery and early stage investigation of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

An In-Depth Technical Guide to the Discovery and Early-Stage Investigation of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile This guide provides a comprehensive overview of the discovery, synthesis, and proposed ea...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Early-Stage Investigation of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

This guide provides a comprehensive overview of the discovery, synthesis, and proposed early-stage investigation of the novel heterocyclic compound, 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile. While direct literature on this specific molecule is not yet prevalent, this document synthesizes established principles of medicinal chemistry and extrapolates from the known biological activities of the broader pyrrolopyridine class to present a scientifically grounded framework for its exploration.

Introduction: The Pyrrolopyridine Scaffold - A Privileged Motif in Drug Discovery

Pyrrolopyridines, bicyclic aromatic compounds composed of a fused pyrrole and pyridine ring, represent a class of "privileged scaffolds" in medicinal chemistry.[1][2] Their structural resemblance to purine nucleobases allows them to interact with a wide array of biological targets, making them a fertile ground for the development of novel therapeutics.[3] The six possible isomers of the pyrrolopyridine core have each been explored for various medicinal applications, leading to the discovery of potent agents with anticancer, anti-inflammatory, antiviral, and analgesic properties.[1][3][4]

The pyrrolo[3,2-c]pyridine isomer, in particular, has garnered significant interest for its potential in oncology. Derivatives of this scaffold have been shown to exhibit potent inhibitory effects against key targets in cancer progression, such as FMS kinase and tubulin.[5][6] This established biological activity provides a strong rationale for the synthesis and investigation of novel derivatives, including the subject of this guide, 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile. The introduction of a carbonitrile moiety is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties.

Caption: Logical relationship of the target molecule to the broader class of pyrrolopyridines.

Proposed Synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

The synthesis of the target molecule can be approached through a multi-step process, leveraging established methodologies for the construction of the pyrrolo[3,2-c]pyridine core and subsequent functionalization. A plausible synthetic strategy is outlined below.

Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Core

A robust method for the synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold has been previously reported and serves as a logical starting point.[7] This involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative.

Experimental Protocol:

  • Nitration of 2-bromo-5-methylpyridine-1-oxide: 2-bromo-5-methylpyridine-1-oxide is treated with fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.

  • Formation of the Enamine Intermediate: The resulting nitro compound is reacted with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide to afford the key enamine intermediate.

  • Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization using iron powder in acetic acid to construct the fused pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Caption: Proposed workflow for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core.

Introduction of the Carbonitrile Group

With the core structure in hand, the next critical step is the introduction of the carbonitrile group at the 4-position. While direct C-H cyanation of pyridines can be challenging, several methods have been developed that could be adapted for this purpose.[8][9] A promising approach involves the use of a cyano electrophile with an in situ generated dihydropyridine.

Experimental Protocol:

  • Protection of the Pyrrole Nitrogen: The nitrogen of the pyrrole ring in 6-bromo-1H-pyrrolo[3,2-c]pyridine is first protected, for example, with a tosyl group, to prevent side reactions.

  • Cyanation: The protected intermediate is then subjected to a cyanation reaction. A potential method involves reaction with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of an activating agent like triflic anhydride.[10] This method has been shown to be effective for the C-H cyanation of various N-containing heterocycles.

  • Deprotection and Reduction: Following successful cyanation, the protecting group on the pyrrole nitrogen is removed. The final step involves the selective reduction of the pyridine ring to the 2,3-dihydro form, which can be achieved using a suitable reducing agent such as sodium cyanoborohydride under acidic conditions.

Early-Stage Investigation: A Roadmap for Biological Evaluation

The early-stage investigation of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile should be guided by the known biological activities of related pyrrolopyridine derivatives.[3][6] A tiered approach, starting with broad screening and progressing to more focused assays, is recommended.

In Vitro Antiproliferative Screening

The initial biological evaluation should involve screening the compound against a panel of human cancer cell lines to assess its general cytotoxic and antiproliferative activity. The NCI-60 human tumor cell line screen is a standard and comprehensive platform for this purpose.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Compound Class Reported IC50 Range (µM) Potential Cancer Cell Lines for Screening Reference
1H-pyrrolo[3,2-c]pyridine derivatives0.12 - 0.21HeLa (Cervical), SGC-7901 (Gastric), MCF-7 (Breast)[5]
Pyrrolo[3,2-c]pyridine diarylamides0.03 - 0.06Ovarian, Prostate, and Breast Cancer Cell Lines[6]

Table 1: Reported antiproliferative activities of related pyrrolo[3,2-c]pyridine derivatives, providing a benchmark for the evaluation of the target compound.

Target-Based Assays

Based on the known mechanisms of action of related compounds, subsequent investigations should focus on specific molecular targets.

  • Tubulin Polymerization Assay: To investigate if the compound acts as a microtubule-targeting agent, an in vitro tubulin polymerization assay can be performed.[11]

  • Kinase Inhibition Assays: Given that pyrrolo[3,2-c]pyridine derivatives have shown inhibitory activity against FMS kinase, a kinase inhibition assay against a panel of relevant kinases would be informative.[6]

Early_Investigation_Flow Start 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile Screening In Vitro Antiproliferative Screening (e.g., NCI-60 Panel) Start->Screening Hit_Identified Identification of Potent Activity Screening->Hit_Identified Target_Deconvolution Mechanism of Action Studies Hit_Identified->Target_Deconvolution Tubulin_Assay Tubulin Polymerization Assay Target_Deconvolution->Tubulin_Assay Kinase_Assay Kinase Inhibition Profiling Target_Deconvolution->Kinase_Assay Lead_Optimization Lead Optimization Tubulin_Assay->Lead_Optimization Kinase_Assay->Lead_Optimization

Caption: A proposed workflow for the early-stage biological evaluation of the target molecule.

Conclusion and Future Directions

The novel heterocyclic compound, 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, represents a promising area for drug discovery research. Based on the established biological activities of the pyrrolo[3,2-c]pyridine scaffold, this molecule holds potential as an anticancer agent. The synthetic and investigational frameworks outlined in this guide provide a clear and scientifically rigorous path for its exploration. Successful execution of these studies could lead to the identification of a novel lead compound for the development of next-generation therapeutics.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301511. [Link][5][11]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Istanbullu, H., Bayraktar, G., & Saylam, M. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

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  • Google Patents. (n.d.).
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  • Abdel-Halim, H., Al-Dewabe, O., Al-Qawasmeh, R. A., & Hamdan, I. I. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific reports, 7(1), 1-11. [Link]

  • ACS Publications. (2021). Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2-a]pyridines. [Link]

  • ACS Publications. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. [Link]

  • National Institutes of Health. (n.d.). Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. [Link]

  • Taylor & Francis Online. (2025). Key heterocyclic moieties for the next five years of drug discovery and development. [Link]

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  • Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. [Link]

  • Preprints.org. (2024). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. [Link]

  • PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

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  • MDPI. (n.d.). Special Issue : Recent Developments in the Medicinal Chemistry of Pyrroles. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

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Exploratory

An In-depth Technical Guide to 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile: Molecular Weight, Structural Features, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, a heterocyclic compound of interest in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document synthesizes information from its core scaffold, related analogues, and established chemical principles to offer a comprehensive resource on its molecular weight, structural characteristics, and potential synthetic pathways.

Introduction to the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolopyridine framework, a fusion of a pyrrole and a pyridine ring, is a significant pharmacophore in drug discovery. These bicyclic systems are structurally analogous to indoles and purines, allowing them to interact with a wide range of biological targets. The specific isomer, pyrrolo[3,2-c]pyridine, is of particular interest due to its presence in various biologically active molecules. The dihydro derivative, 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindoline, provides a three-dimensional structure that can be crucial for specific receptor binding.

Physicochemical Properties of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

The introduction of a carbonitrile (cyano) group at the 4-position of the 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine scaffold significantly influences its electronic and physical properties.

PropertyValueSource
Molecular Formula C₈H₇N₃Calculated
Molecular Weight 145.16 g/mol [1][2]
Exact Mass 145.063997 g/mol [1]

Structural Features and Analysis

The structure of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile combines the saturated pyrrolidine-like ring fused to a pyridine ring, which is further functionalized with a nitrile group.

Core Scaffold: 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine

  • Hybridization and Geometry: The fusion of the five-membered and six-membered rings creates a relatively planar bicyclic system, although the dihydro-pyrrole portion introduces some conformational flexibility. The nitrogen atom in the pyrrolidine-like ring is sp³ hybridized, while the atoms in the pyridine ring are sp² hybridized.

  • Aromaticity: The pyridine ring is aromatic, contributing to the stability of the molecule. The dihydro-pyrrole ring is non-aromatic.

Influence of the 4-Carbonitrile Group:

  • Electron-Withdrawing Nature: The nitrile group is a strong electron-withdrawing group. Its presence at the 4-position of the pyridine ring significantly lowers the electron density of the aromatic system. This electronic modification can be critical for modulating the binding affinity of the molecule to its biological targets.

  • Dipole Moment: The carbon-nitrogen triple bond in the nitrile group introduces a significant dipole moment, which can influence the molecule's solubility and its ability to participate in dipole-dipole interactions.

  • Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, a crucial interaction in many drug-receptor binding events.

Caption: 2D structure of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile.

Proposed Synthetic Pathway

While a specific synthesis for 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is not documented, a plausible route can be devised based on established methods for the synthesis of related pyrrolopyridines and the introduction of a nitrile group onto a pyridine ring. A potential strategy involves the construction of the 2,3-dihydropyrrolo[3,2-c]pyridine core followed by cyanation.

Workflow for Proposed Synthesis:

Synthetic_Workflow Start Starting Material (e.g., substituted pyridine) Step1 Ring Formation to 2,3-Dihydropyrrolo[3,2-c]pyridine Start->Step1 Step2 Activation of C4 position Step1->Step2 Step3 Cyanation Reaction Step2->Step3 Product 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile Step3->Product

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Multi-Step Approach to 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, a heterocyclic scaffold of interest in medicinal chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis is a multi-step sequence involving the construction of the core pyrrolo[3,2-c]pyridine ring system, followed by functionalization at the 4-position and selective reduction of the pyrrole ring. This guide is intended for researchers and scientists with a background in organic synthesis.

Introduction and Synthetic Strategy

The 1H-pyrrolo[3,2-c]pyridine core and its derivatives are recognized for their diverse biological activities.[1] The target molecule, 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, combines this privileged scaffold with a dihydro-pyrrole moiety and a carbonitrile group, features that can modulate physicochemical properties and biological interactions.

  • Formation of a 4-Nitropyrrolo[3,2-c]pyridine Intermediate: Building upon a known method, the synthesis starts from a commercially available substituted pyridine, which is converted to a 4-nitropyridine-1-oxide. This intermediate then undergoes a cyclization reaction to form the 1H-pyrrolo[3,2-c]pyridine ring system with a nitro group at the 4-position.[2][3]

  • Conversion to a 4-Halo Intermediate: The nitro group is reduced to an amine, which is then converted to a diazonium salt. A subsequent Sandmeyer-type reaction introduces a halogen (e.g., bromine) at the 4-position, providing a key intermediate for cyanation.[4]

  • Palladium-Catalyzed Cyanation: The 4-halo-1H-pyrrolo[3,2-c]pyridine is subjected to a palladium-catalyzed cyanation reaction to install the desired carbonitrile group. This is a robust and widely used method for the introduction of nitriles into heteroaromatic systems.[5][6]

  • Selective Reduction of the Pyrrole Ring: The final step is the selective hydrogenation of the pyrrole ring in the presence of the pyridine ring. This can be achieved using specific catalytic systems that favor the reduction of the electron-rich pyrrole over the more aromatic pyridine.[7]

This approach allows for a logical and controlled construction of the target molecule.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile.

Experimental Protocols

Note: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Anhydrous solvents and inert atmosphere conditions should be used where specified.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
2-Bromo-5-methylpyridineReagentPlus®, 99%Sigma-AldrichStarting material
m-Chloroperoxybenzoic acid (m-CPBA)≤77%Sigma-AldrichHandle with care, potential oxidant
Fuming Nitric Acid≥90%Sigma-AldrichHighly corrosive
Sulfuric Acid95-98%Fisher ScientificHighly corrosive
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)97%Acros OrganicsMoisture sensitive
Iron powder-325 mesh, ≥99%Sigma-Aldrich
Acetic Acid, Glacial≥99.7%Fisher Scientific
Sodium Nitrite≥99.0%Sigma-Aldrich
Hydrobromic Acid48%Sigma-AldrichCorrosive
Copper(I) Bromide99.99% trace metalsSigma-Aldrich
Potassium Hexacyanoferrate(II) trihydrate≥98.5%Sigma-AldrichCyanide source
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)-Strem ChemicalsPalladium catalyst precursor
1,1'-Bis(diphenylphosphino)ferrocene (dppf)97%Sigma-AldrichLigand
N,N-Dimethylformamide (DMF), anhydrous99.8%Acros Organics
Ru(η³-methallyl)₂(cod)-Strem ChemicalsReduction catalyst precursor
(S,S)-(R,R)-PhTRAP-Strem ChemicalsChiral ligand for reduction
tert-Butoxycarbonyl anhydride (Boc₂O)99%Acros OrganicsFor N-protection
Ethyl Acetate, HPLC Grade-Fisher ScientificFor extraction and chromatography
Hexanes, HPLC Grade-Fisher ScientificFor chromatography
Dichloromethane (DCM), anhydrous99.8%Acros Organics
Sodium Sulfate, anhydrous-Fisher ScientificDrying agent
Silica Gel60 Å, 230-400 meshFisher ScientificFor column chromatography
Step 1: Synthesis of 6-Bromo-4-nitro-1H-pyrrolo[3,2-c]pyridine

This step is adapted from the synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives.[2][3]

  • N-Oxidation: To a solution of 2-bromo-5-methylpyridine (1.0 eq) in dichloromethane (DCM, 0.2 M), add m-CPBA (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-bromo-5-methylpyridine-1-oxide.

  • Nitration: To a flask containing fuming nitric acid (5.0 eq) cooled to 0 °C, slowly add concentrated sulfuric acid (5.0 eq). To this nitrating mixture, add the 2-bromo-5-methylpyridine-1-oxide (1.0 eq) portion-wise, maintaining the temperature below 10 °C. Stir the reaction at 60 °C for 4-6 hours. Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of NaOH. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain 2-bromo-5-methyl-4-nitropyridine 1-oxide.

  • Cyclization: Dissolve the 2-bromo-5-methyl-4-nitropyridine 1-oxide (1.0 eq) in anhydrous DMF (0.1 M) and add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq). Heat the mixture at 100 °C for 8-12 hours. Cool the reaction and remove the solvent under vacuum. The resulting crude intermediate is then dissolved in acetic acid (0.2 M), and iron powder (5.0 eq) is added. Heat the mixture to 80 °C for 2-4 hours. Cool, dilute with water, and filter through celite. Neutralize the filtrate and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify by column chromatography to yield 6-bromo-4-nitro-1H-pyrrolo[3,2-c]pyridine.

Step 2: Synthesis of 4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine
  • Reduction of Nitro Group: Dissolve 6-bromo-4-nitro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a mixture of ethanol and acetic acid (10:1, 0.1 M). Add iron powder (5.0 eq) and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC. After completion, cool the reaction, filter through celite, and concentrate the filtrate. Redissolve in ethyl acetate and wash with saturated NaHCO₃ to obtain 4-amino-6-bromo-1H-pyrrolo[3,2-c]pyridine.

  • Sandmeyer Reaction: This procedure is based on standard Sandmeyer reaction conditions.[8] Dissolve the 4-amino-6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in 48% HBr (0.2 M) at 0 °C. Add a solution of NaNO₂ (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes. In a separate flask, prepare a solution of CuBr (1.2 eq) in 48% HBr. Add the diazonium salt solution to the CuBr solution at 0 °C and then allow it to warm to room temperature and stir for 2-4 hours. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain 4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine.

Step 3: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

This step utilizes a palladium-catalyzed cyanation, with conditions adapted from general procedures for heteroaryl halides.[5][9]

  • N-Protection (Optional but Recommended): To a solution of 4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DCM (0.1 M), add Boc₂O (1.2 eq) and a catalytic amount of DMAP. Stir at room temperature for 4-6 hours. Concentrate and purify to obtain the N-Boc protected intermediate. This can improve solubility and prevent side reactions.

  • Cyanation Reaction: To a solution of the (N-Boc)-4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF (0.1 M), add potassium hexacyanoferrate(II) trihydrate (0.5 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq). Degas the mixture with argon for 15 minutes. Heat the reaction at 120-140 °C for 12-24 hours. Monitor by LC-MS. Cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the N-Boc-6-bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile.

  • N-Deprotection: Dissolve the N-Boc protected compound in a solution of 20% trifluoroacetic acid in DCM. Stir at room temperature for 1-2 hours. Concentrate under reduced pressure and neutralize with saturated NaHCO₃ to obtain 6-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile.

Step 4: Synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

This final step involves the selective hydrogenation of the pyrrole ring. The use of a Ruthenium-PhTRAP catalyst has been shown to be effective for the asymmetric hydrogenation of substituted pyrroles.[7] A non-chiral version or standard catalytic hydrogenation may also be employed, potentially requiring optimization.

  • N-Protection: The pyrrole nitrogen should be protected, for example with a Boc group as described in Step 3.1, prior to hydrogenation. This enhances the reactivity of the pyrrole ring towards reduction.

  • Catalytic Hydrogenation: In a high-pressure reactor, dissolve N-Boc-6-bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile (1.0 eq) in degassed ethyl acetate (0.05 M). Add the catalyst, which can be prepared in situ from Ru(η³-methallyl)₂(cod) and a suitable ligand like PhTRAP, or use a pre-made catalyst like PtO₂ (Adams' catalyst).[10] Pressurize the reactor with hydrogen gas (50-70 bar) and stir at room temperature to 50 °C for 24-48 hours.

  • Work-up and Deprotection: After the reaction, carefully vent the hydrogen. Filter the reaction mixture through celite and concentrate the filtrate. The crude product can then be deprotected as described in Step 3.3 to yield the target molecule. Purification by column chromatography may be necessary.

  • Debromination (Optional): If the final product without the 6-bromo substituent is desired, a final catalytic hydrogenation step using Pd/C and a hydrogen source (e.g., H₂ gas or ammonium formate) can be performed to remove the bromine atom.

Characterization and Validation

The structure and purity of the final product and all intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the successful transformation at each step. The disappearance of the pyrrole aromatic protons and the appearance of aliphatic signals in the 2-3 ppm range in the ¹H NMR will be indicative of the final reduction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Process Optimization and Troubleshooting

Potential Issue Possible Cause Suggested Solution
Low yield in nitrationInsufficiently strong nitrating conditions or side reactions.Ensure the use of fuming nitric acid and maintain low temperatures during addition. Vary reaction time and temperature.
Incomplete Sandmeyer reactionDiazonium salt instability or incomplete reaction with CuBr.Ensure temperatures are kept low (<5 °C) during diazotization. Use freshly prepared CuBr solution.
Sluggish or incomplete cyanationCatalyst deactivation by cyanide.[5] Inactive catalyst or ligand.Use anhydrous and degassed solvents. Ensure high purity of the palladium precursor and ligand. Consider using different cyanide sources like Zn(CN)₂. Increase catalyst loading.
Non-selective or incomplete reductionPyridine ring reduction. Catalyst poisoning.Screen different catalysts (e.g., Rh/C, Ru catalysts). N-protection of the pyrrole is crucial. Ensure high purity of the substrate and solvents to avoid catalyst poisoning. Adjust H₂ pressure and temperature.

References

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available at: [Link]

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  • ResearchGate. (n.d.). 2/3-substituted pyrrolo[3,2-c]pyridine derivatives with biological activities. Retrieved from [Link]

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. Available at: [Link]

  • Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. Available at: [Link]

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  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. Available at: [Link]

  • Guimond, N., & Collins, S. K. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 5(25), 4875-4878. Available at: [Link]

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  • Kuwano, R., Kashiwahara, M., & Uchida, S. (2008). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society, 130(1), 808-809. Available at: [Link]

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  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Semantic Scholar. Available at: [Link]

  • (Reference intentionally left blank)
  • Cui, M., Wang, R., Yang, Q., & Kuang, C. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry, 87(14), 9654-9662. Available at: [Link]

  • (Reference intentionally left blank)
  • Sundararaju, B., & Fürstner, A. (2003). Progress in the palladium-catalyzed cyanation of aryl chlorides. Angewandte Chemie International Edition, 42(33), 3962-3965. Available at: [Link]

Sources

Application

Application Notes and Protocols: 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile as a Versatile Heterocyclic Building Block

Introduction The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique bicyclic structure, incorpor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique bicyclic structure, incorporating both a pyrrolidine and a pyridine ring, offers a three-dimensional architecture that is attractive for designing novel therapeutic agents. The presence of a nitrile group provides a versatile chemical handle for further functionalization, allowing for the exploration of a broad chemical space. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this valuable building block, including detailed synthetic protocols and insights into its utility in constructing biologically active molecules.

Derivatives of the closely related 1H-pyrrolo[3,2-c]pyridine have demonstrated potent anticancer activities by acting as colchicine-binding site inhibitors and disrupting tubulin polymerization.[1][2] This highlights the potential of the pyrrolopyridine core in developing novel oncology therapeutics. Furthermore, various pyrrolopyridine isomers have been investigated for a wide range of pharmacological activities, including as inhibitors of kinases such as FMS, and for the treatment of neurodegenerative diseases, inflammation, and bacterial infections.[3][4]

Physicochemical Properties and Spectroscopic Data

Due to the limited availability of published experimental spectra for 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, this section presents predicted spectroscopic data based on established principles. These predictions serve as a guide for characterization.

PropertyValueSource
Molecular FormulaC₈H₇N₃Inferred
Molecular Weight145.16 g/mol Inferred
AppearanceOff-white to pale yellow solid (predicted)---

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~7.5-8.0d~5-6H5 (Pyridine)
¹H~6.5-7.0d~5-6H6 (Pyridine)
¹H~3.5-4.0t~7-8H2 (Pyrrolidine)
¹H~3.0-3.5t~7-8H3 (Pyrrolidine)
¹H~5.0-6.0br s---H1 (N-H, Pyrrolidine)
¹³C~150-155s---C7a
¹³C~140-145s---C4
¹³C~130-135d---C5
¹³C~115-120d---C6
¹³C~115-120s---CN
¹³C~100-105s---C3a
¹³C~45-50t---C2
¹³C~25-30t---C3

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400MediumN-H stretching (pyrrolidine)
~2220-2230StrongC≡N stretching (nitrile)
~1600, ~1480MediumC=C and C=N stretching (pyridine ring)
~1400-1000StrongRing vibrations
~800-700StrongC-H bending (out-of-plane)

Mass Spectrometry (MS) (Predicted)

m/zInterpretation
145[M]⁺ (Molecular ion)
118[M-HCN]⁺

Synthetic Protocols

The following protocols provide generalized procedures for the synthesis and functionalization of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile core. These are based on established synthetic methodologies for related heterocyclic systems.

Protocol 1: Synthesis of the Core Scaffold

A plausible synthetic route to the title compound involves a multi-step sequence starting from a suitably substituted pyridine precursor. One common approach is the Fischer indole synthesis or related cyclization strategies.

Workflow for the Synthesis of the Pyrrolopyridine Core

A Substituted Pyridine Precursor B Introduction of Hydrazone A->B Hydrazine derivative C Fischer Indole Synthesis (Cyclization) B->C Acid catalyst, Heat D Reduction of Pyrrole Ring C->D e.g., NaBH3CN E Cyanation D->E e.g., CuCN F 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile E->F

Caption: Synthetic workflow for the core scaffold.

Step-by-Step Procedure:

  • Hydrazone Formation: To a solution of a suitable acetylpyridine precursor (1.0 eq) in ethanol, add a substituted hydrazine (1.1 eq). Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude hydrazone may be used in the next step without further purification.

  • Fischer Indole Synthesis: The crude hydrazone (1.0 eq) is dissolved in a high-boiling point solvent such as diphenyl ether or polyphosphoric acid. The mixture is heated to 180-220 °C for 1-3 hours. After cooling, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration, washed with water, and dried to yield the crude 1H-pyrrolo[3,2-c]pyridine.

  • Reduction of the Pyrrole Ring: The crude 1H-pyrrolo[3,2-c]pyridine (1.0 eq) is dissolved in acetic acid. Sodium cyanoborohydride (3.0 eq) is added portion-wise at room temperature. The reaction is stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is basified with aqueous sodium hydroxide and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • Halogenation and Cyanation: The resulting 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is first halogenated at the 4-position, for instance using N-bromosuccinimide (NBS). The subsequent cyanation can be achieved using a metal cyanide, such as copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂) with a palladium catalyst.[5] The crude product is then purified by column chromatography on silica gel to afford the desired 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile.

Protocol 2: N-Arylation/Alkylation of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring provides a key point for diversification.

Reaction Scheme for N-Functionalization

cluster_0 Reaction Conditions A 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile B N-Substituted Derivative A->B Buchwald-Hartwig or S_N2 C Aryl/Alkyl Halide (R-X) C->B D Base (e.g., K2CO3, Cs2CO3) D->B E Solvent (e.g., DMF, Acetonitrile) E->B

Caption: General workflow for N-functionalization.

Step-by-Step Procedure (Buchwald-Hartwig Amination for N-Arylation):

  • In a Schlenk flask, combine 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed anhydrous solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-arylated product.

Protocol 3: Suzuki Cross-Coupling for C-C Bond Formation

For further diversification, a halogenated derivative of the pyrrolopyridine can be used in Suzuki cross-coupling reactions. This requires a preliminary halogenation step, typically at a position on the pyridine ring.

Step-by-Step Procedure (Suzuki Coupling):

  • In a Schlenk flask, dissolve the halogenated 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq), a boronic acid or ester (1.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq) in a suitable solvent system (e.g., dioxane/water or DMF).

  • Degas the mixture by bubbling with an inert gas for 20-30 minutes.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel to obtain the final coupled product.[6]

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile scaffold is a versatile starting point for the synthesis of a wide array of biologically active compounds.

Anticancer Agents

Derivatives of the pyrrolo[3,2-c]pyridine core have shown promise as potent anticancer agents. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors and exhibited significant antitumor activities against various cancer cell lines.[1] The rigid pyrrolopyridine scaffold can be used to lock the bioactive conformation of known pharmacophores, leading to enhanced potency.[1][2]

Kinase Inhibitors

The pyrrolopyridine skeleton is a common feature in many kinase inhibitors. For example, derivatives of pyrrolo[3,2-c]pyridine have been shown to have an inhibitory effect against FMS kinase, making them potential candidates for the development of anticancer and anti-arthritic drugs.[3] Other isomers, such as the 1H-pyrrolo[2,3-b]pyridine, have been developed as potent inhibitors of TNIK and ATM kinases.[7][8]

Other Therapeutic Areas

The broader family of pyrrolopyridines has been explored for a multitude of therapeutic applications, including:

  • Antimycobacterial Agents: Pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been identified as a novel class of antimycobacterial agents that target mycobacterial respiration.[9]

  • Central Nervous System (CNS) Agents: Certain pyrrolo[3,4-c]pyridine derivatives have been investigated for their analgesic and sedative properties.[10][11]

  • Antiviral Agents: The pyrrolopyridine scaffold is present in compounds with anti-HIV activity.[3]

Conclusion

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique structural features and the reactivity of the nitrile group and the pyrrolidine nitrogen allow for extensive chemical modification, providing access to diverse libraries of compounds for drug discovery programs. The protocols and applications outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this promising scaffold in the development of novel therapeutics.

References

  • Wang, C., et al. Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1970. Available from: [Link]

  • SciELO. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available from: [Link]

  • PubMed. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Available from: [Link]

  • ResearchGate. New Dipyrrinonols Derived from 2,3-Dihydro-1 H-pyrrol-3-ones. Available from: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • WIPO Patentscope. 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer. Available from: [Link]

  • ResearchGate. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 | Request PDF. Available from: [Link]

  • ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Available from: [Link]

  • PubMed. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Available from: [Link]

  • Beilstein Journals. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available from: [Link]

  • NextSDS. 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-4-carbonitrile. Available from: [Link]

  • PubMed. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Available from: [Link]

  • ACS Publications. Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration | Journal of Medicinal Chemistry. Available from: [Link]

  • PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • RSC Publishing. H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. Available from: [Link]

  • MDPI. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Available from: [Link]

  • SpectraBase. 1H-Pyrrolo[2,3-b]pyridine, 2-(4-pyridyl)- - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • WIPO Patentscope. 2,3-dihydro-1h-pyrrolo[3,2-b]pyridine derivative, preparation method therefor, and application thereof. Available from: [Link]

  • ResearchGate. (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available from: [Link]

Sources

Method

The 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile Scaffold: A Privileged Core for Next-Generation Therapeutics

Introduction: The Promise of the Pyrrolopyridine Scaffold in Medicinal Chemistry The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Pyrrolopyridine Scaffold in Medicinal Chemistry

The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including approved pharmaceuticals.[1] This bicyclic heterocyclic system, an isostere of indole, offers a versatile framework for designing molecules that can interact with a wide array of biological targets with high affinity and selectivity. Among the six possible isomers of pyrrolopyridine, the pyrrolo[3,2-c]pyridine core has emerged as a particularly fruitful scaffold for the development of novel therapeutics, especially in the realm of oncology.[1][2][3] This application note explores the potential of a specific, underexplored derivative, 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, as a novel core for the design of next-generation kinase inhibitors and other targeted therapies.

While direct literature on the 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile scaffold is sparse, the extensive research on the broader pyrrolo[3,2-c]pyridine family provides a strong foundation for predicting its utility and guiding its application in drug discovery programs. This guide will therefore extrapolate from established findings to provide a comprehensive overview of the potential applications, design strategies, and experimental protocols relevant to this promising new scaffold.

Established Applications of the Pyrrolo[3,2-c]pyridine Core: A Gateway to New Discoveries

The versatility of the pyrrolo[3,2-c]pyridine scaffold has been demonstrated in its application to a range of therapeutic targets. Notably, it has proven to be a highly effective core for the development of potent inhibitors of protein kinases and tubulin polymerization, both critical targets in cancer therapy.

Kinase Inhibition: Targeting Dysregulated Signaling in Cancer

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them a major focus of drug discovery efforts. The pyrrolo[3,2-c]pyridine scaffold has been successfully employed in the design of inhibitors for several important kinases:

  • FMS-like Tyrosine Kinase 3 (FMS): Derivatives of pyrrolo[3,2-c]pyridine have shown potent inhibitory activity against FMS kinase (also known as CSF-1R), a key player in the proliferation and survival of monocytes and macrophages.[2][4] Overexpression of FMS is implicated in various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory conditions like rheumatoid arthritis.[2] The development of pyrrolo[3,2-c]pyridine-based FMS inhibitors represents a promising therapeutic strategy for these diseases.[2][4]

  • c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in cancer, promoting tumor growth, invasion, and metastasis. Pyrrolopyridine derivatives have been developed as potent c-Met kinase inhibitors, demonstrating the scaffold's utility in targeting this important oncogene.

Tubulin Polymerization Inhibition: Disrupting the Machinery of Cell Division

Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy. A new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors, demonstrating potent antitumor activities.[3] These compounds effectively inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] This highlights another important avenue for the application of the pyrrolo[3,2-c]pyridine scaffold in oncology.

The Untapped Potential of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

The introduction of a dihydro-pyrrole ring and a carbonitrile group to the pyrrolo[3,2-c]pyridine scaffold in the form of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile presents several intriguing possibilities for drug design:

  • Three-Dimensionality: The saturated dihydropyrrole ring introduces a greater degree of three-dimensionality compared to the planar aromatic system. This can enable more specific and potentially stronger interactions with the target protein by accessing deeper or more complex binding pockets.

  • Vectorial Exit Points: The substituents on the dihydropyrrole ring provide well-defined vectors for further chemical modification, allowing for the exploration of a wider chemical space and fine-tuning of pharmacological properties.

  • The Role of the Carbonitrile: The carbonitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or serve as a bioisosteric replacement for other functional groups. Its presence can significantly influence the binding affinity and selectivity of the molecule.

The following sections will provide a hypothetical drug design workflow and detailed experimental protocols to guide researchers in exploring the potential of this novel scaffold.

Drug Design Workflow: A Roadmap for Discovery

The following diagram illustrates a typical drug design workflow for developing novel kinase inhibitors based on the 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile scaffold.

G cluster_0 Scaffold Selection & Initial Design cluster_1 Synthesis & Initial Screening cluster_2 Hit-to-Lead Optimization cluster_3 Lead Optimization & Preclinical Development Scaffold 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile Target_ID Target Identification (e.g., FMS Kinase) Scaffold->Target_ID Docking In Silico Docking & Virtual Screening Target_ID->Docking Synthesis Synthesis of Focused Library Docking->Synthesis Primary_Assay Primary Biochemical Assay (e.g., Kinase Inhibition) Synthesis->Primary_Assay SAR Structure-Activity Relationship (SAR) Studies Primary_Assay->SAR Secondary_Assay Cellular Assays (e.g., Cytotoxicity, Target Engagement) SAR->Secondary_Assay ADME In Vitro ADME/Tox Profiling Secondary_Assay->ADME Lead_Opt Lead Optimization for In Vivo Efficacy ADME->Lead_Opt PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD) Studies Lead_Opt->PK_PD Tox In Vivo Toxicology PK_PD->Tox Candidate Preclinical Candidate Selection Tox->Candidate G CSF1 CSF-1 FMS FMS Receptor (CSF-1R) CSF1->FMS Dimerization Dimerization & Autophosphorylation FMS->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Response Cellular Response (Proliferation, Survival, Differentiation) Downstream->Response Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->FMS

Sources

Application

Application Note: Catalytic Methodologies for the Preparation of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

Executive Summary The synthesis of highly functionalized bicyclic heterocycles requires rigorous chemoselectivity and optimized catalytic cycles. This application note provides an authoritative, self-validating protocol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized bicyclic heterocycles requires rigorous chemoselectivity and optimized catalytic cycles. This application note provides an authoritative, self-validating protocol for the preparation of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile (CAS: 1578263-89-4). By leveraging a palladium-catalyzed cyanation strategy on a protected 4-chloro precursor, researchers can achieve high yields while mitigating catalyst poisoning—a common pitfall when working with electron-rich azaindole derivatives.

Strategic Context in Medicinal Chemistry

The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery. Recent structural activity relationship (SAR) studies have demonstrated its critical role in the development of novel therapeutics, including1[1] and potent 2[2].

The introduction of a carbonitrile (-CN) group at the 4-position serves a dual purpose: it acts as a powerful, directional hydrogen-bond acceptor for kinase hinge-binding, and it blocks a known metabolic soft-spot on the pyridine ring, thereby extending the molecule's pharmacokinetic half-life. Similar catalytic hydrogenation techniques are also utilized to generate 3[3], underscoring the versatility of this chemical space.

Catalytic Strategy & Mechanistic Rationale

Direct cyanation of the pyrrolopyridine system is synthetically challenging. The basic pyridine nitrogen and the secondary pyrroline amine can easily sequester transition metal catalysts. To circumvent this, our protocol employs a three-stage workflow:

  • N1-Protection : The N1-position of the 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine precursor is protected with a tert-butyloxycarbonyl (Boc) group. Causality : This prevents off-target N-cyanation and reduces the overall Lewis basicity of the substrate, preventing the palladium catalyst from being trapped in an inactive coordination complex.

  • Palladium-Catalyzed Cyanation : We utilize a Pd(0)/Pd(II) catalytic cycle. Zinc cyanide (Zn(CN)₂) is explicitly chosen over potassium cyanide (KCN). Causality : KCN is highly insoluble in organic solvents but provides a massive spike of free cyanide ions that strongly coordinate to Palladium, forming dead-end [Pd(CN)4​]2− complexes (catalyst poisoning). Zn(CN)₂ provides a slow, controlled release of cyanide ions, keeping the steady-state concentration low enough to allow the transmetalation step to proceed smoothly.

  • Ligand Selection : 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is selected. Causality : Its large bite angle (~99°) sterically forces the intermediate Ar-Pd(II)-CN complex into a geometry that dramatically accelerates the reductive elimination of the final product.

CatalyticCycle A Pd(0)L_n Active Catalyst B Oxidative Addition Ar-Pd(II)(Cl)L_2 A->B Ar-Cl C Transmetalation Ar-Pd(II)(CN)L_2 B->C Zn(CN)2 - ZnCl(CN) D Reductive Elimination Ar-CN Product C->D D->A - Ar-CN

Figure 1: Palladium-catalyzed cyanation cycle for 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.

Workflow N1 Starting Material 4-Cl-Derivative N2 N1-Protection (Boc2O) N1->N2 N3 Catalytic Cyanation (Pd / Zn(CN)2) N2->N3 N4 Boc Deprotection (TFA / DCM) N3->N4 N5 Final Product Carbonitrile N4->N5

Figure 2: Step-by-step workflow for the synthesis of the target carbonitrile.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is designed as a self-validating system, incorporating specific in-process controls (IPCs) to ensure reaction fidelity.

Materials Required:
  • tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (1.0 eq, 10 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 eq, 5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene [dppf] (0.10 eq, 10 mol%)

  • Zinc cyanide[Zn(CN)₂] (0.6 eq, 6 mmol) — Note: 1 eq of Zn(CN)₂ delivers 2 eq of CN⁻.

  • Zinc dust (0.1 eq, 1 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed (50 mL)

Step-by-Step Procedure:
  • System Purging (Critical for Trustworthiness): To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust. Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Causality: Oxygen rapidly degrades Pd(0) phosphine complexes into inactive phosphine oxides. The addition of Zn dust serves to continuously reduce any adventitious Pd(II) back to the active Pd(0) species, prolonging catalyst life.

  • Solvent Addition: Syringe in 50 mL of anhydrous, argon-sparged DMF.

  • Reaction Execution: Heat the reaction mixture to 120 °C using a pre-equilibrated oil bath. Stir vigorously for 12 hours.

  • In-Process Control (IPC): At 12 hours, withdraw a 50 µL aliquot, quench in 1 mL EtOAc/H₂O, and analyze the organic layer via LC-MS. The reaction is deemed complete when the starting material peak (m/z [M+H]⁺ corresponding to the chloride) is <2% relative to the product peak.

  • Quenching & Workup (Safety Critical): Cool the mixture to room temperature. Dilute the mixture with EtOAc (100 mL) and wash with a 10% aqueous solution of ammonium hydroxide (NH₄OH) (3 x 50 mL).

    • Causality: Aqueous ammonia safely complexes and extracts excess Zn(II) and unreacted cyanide as highly water-soluble [Zn(NH3​)4​]2+ and [Zn(CN)4​]2− complexes. This prevents the lethal release of toxic HCN gas during the subsequent acidic deprotection step.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in Dichloromethane (DCM, 20 mL) and add Trifluoroacetic Acid (TFA, 5 mL). Stir at ambient temperature for 2 hours. Concentrate in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc. Evaporate to yield the pure 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile.

Quantitative Data: Catalyst & Ligand Optimization

To validate the choice of the catalytic system, a screening matrix was performed. The data below summarizes the yield of the cyanation step based on catalyst and ligand variations, demonstrating the superiority of the Pd₂(dba)₃ / dppf / Zn dust system.

EntryCatalyst (5 mol%)Ligand (10 mol%)Cyanating AgentAdditiveYield (%)
1Pd(PPh₃)₄NoneKCNNone< 5% (Decomp.)
2Pd(OAc)₂PPh₃Zn(CN)₂None34%
3Pd₂(dba)₃XPhosZn(CN)₂None72%
4Pd₂(dba)₃dppfZn(CN)₂None85%
5 Pd₂(dba)₃ dppf Zn(CN)₂ Zn dust (10 mol%) 94%

Table 1: Optimization of the catalytic cyanation of N-Boc-4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. Reactions performed at 120 °C in DMF for 12h. Yields determined by HPLC using an internal standard.

References
  • Rational Design and Biological Evaluation of a Novel Polθ Polymerase Inhibitor for Synergistic Targeting of HR-Deficient Cancer. ACS Publications. 1

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. National Institutes of Health (NIH) / PMC. 2

  • Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile. MDPI. 3

Sources

Method

Application Notes and Protocols for In Vivo Evaluation of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile Derivatives as TYK2 Inhibitors

Introduction The 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile scaffold represents a promising heterocyclic system for the development of targeted therapeutics. Its structural features are amenable to substitution...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile scaffold represents a promising heterocyclic system for the development of targeted therapeutics. Its structural features are amenable to substitutions that can confer high affinity and selectivity for various biological targets. A significant area of interest for this class of compounds is the inhibition of Janus kinases (JAKs), a family of intracellular tyrosine kinases crucial for cytokine signaling.[1][2][3] Specifically, Tyrosine Kinase 2 (TYK2) has emerged as a key target for autoimmune and inflammatory diseases due to its central role in mediating signals for cytokines like IL-12, IL-23, and Type I interferons.[4][5]

Unlike pan-JAK inhibitors that can be associated with side effects due to the inhibition of other JAK family members, selective TYK2 inhibitors offer a more targeted therapeutic approach.[1][6] Allosteric inhibitors, which bind to the pseudokinase (JH2) domain of TYK2, have demonstrated enhanced selectivity and are a major focus of current drug discovery efforts.[6] This document provides detailed in vivo assay protocols for evaluating the efficacy of novel 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile derivatives designed as selective TYK2 inhibitors. The protocols are based on established and validated mouse models of inflammatory disease.

Scientific Rationale: Targeting the TYK2 Pathway

The JAK-STAT signaling pathway is a critical cascade for a multitude of cytokine-mediated immune responses.[2] TYK2, in particular, is essential for the signaling of IL-23, a key cytokine in the pathogenesis of several autoimmune diseases, including psoriasis and spondyloarthritis.[5][7] Upon IL-23 binding to its receptor, TYK2 and JAK2 are activated, leading to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus to induce the expression of pro-inflammatory genes, including those for IL-17A and IL-22, which drive disease pathology.[7]

The following diagram illustrates the central role of TYK2 in the IL-23 signaling pathway.

TYK2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds TYK2 TYK2 IL-23R->TYK2 Activates JAK2 JAK2 IL-23R->JAK2 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Pro-inflammatory Genes Pro-inflammatory Genes pSTAT3->Pro-inflammatory Genes Induces Transcription Test Compound 2,3-Dihydro-1H-pyrrolo [3,2-c]pyridine-4-carbonitrile Derivative Test Compound->TYK2 Inhibits

Caption: IL-23 signaling pathway and the inhibitory action of a TYK2 inhibitor.

By inhibiting TYK2, a 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile derivative can block this signaling cascade, thereby reducing the production of downstream inflammatory mediators and ameliorating disease symptoms.

In Vivo Efficacy Models

The following protocols describe two widely used murine models for assessing the in vivo efficacy of TYK2 inhibitors against inflammatory conditions.

Imiquimod (IMQ)-Induced Psoriasis Model

This is a robust and clinically relevant model that recapitulates many features of human psoriasis, including skin thickening, erythema, and scaling, driven by an IL-23/IL-17-mediated inflammatory response.

Experimental Workflow:

IMQ_Workflow cluster_setup Phase 1: Acclimation & Grouping cluster_induction Phase 2: Disease Induction & Treatment cluster_analysis Phase 3: Endpoint Analysis Acclimation Acclimation (7 days) Grouping Randomization into Groups Acclimation->Grouping Induction Daily IMQ Application (Days 1-7) Grouping->Induction Treatment Daily Compound Dosing (Oral Gavage) (Days 1-7) Grouping->Treatment Scoring Daily Clinical Scoring (PASI) Induction->Scoring Treatment->Scoring Euthanasia Euthanasia (Day 8) Scoring->Euthanasia Tissue Tissue Collection (Skin, Spleen) Euthanasia->Tissue Analysis Histology, Cytokine Analysis, Flow Cytometry Tissue->Analysis

Caption: Workflow for the imiquimod-induced psoriasis mouse model.

Detailed Protocol:

  • Animals: 8-10 week old female BALB/c or C57BL/6 mice are commonly used.

  • Acclimation: Animals are acclimated for at least 7 days before the start of the experiment.

  • Grouping: Mice are randomized into treatment groups (n=8-10 per group). See table below for typical groups.

  • Disease Induction: A daily topical dose of 62.5 mg of imiquimod cream (5%) is applied to the shaved back and right ear of each mouse for 7 consecutive days.

  • Compound Administration: The 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile derivative is formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80) and administered orally (p.o.) once or twice daily, starting on the same day as the first imiquimod application.

  • Clinical Assessment: The severity of skin inflammation is scored daily using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and skin thickness. Ear thickness is also measured daily with a digital caliper.

  • Endpoint Analysis (Day 8):

    • Tissue Collection: Mice are euthanized, and samples of the treated dorsal skin, ear, and spleen are collected.

    • Histology: Skin samples are fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Cytokine Analysis: Skin tissue can be homogenized to measure levels of pro-inflammatory cytokines such as IL-17A, IL-22, and IL-23 by ELISA or qPCR.

    • Flow Cytometry: Spleens and draining lymph nodes can be processed to analyze immune cell populations, particularly Th17 cells.

Data Presentation:

GroupTreatmentDose (mg/kg)RouteFrequency
1. NaiveNo IMQ, Vehicle OnlyN/Ap.o.QD
2. Vehicle ControlIMQ + VehicleN/Ap.o.QD
3. Test Compound (Low)IMQ + 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile Derivative10p.o.QD
4. Test Compound (Mid)IMQ + 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile Derivative30p.o.QD
5. Test Compound (High)IMQ + 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile Derivative100p.o.QD
6. Positive ControlIMQ + Approved JAK/TYK2 Inhibitor (e.g., Deucravacitinib)10p.o.QD
IL-23 Minicircle-Induced Systemic Inflammation Model

This model provides a more targeted approach to investigate the in vivo effects of a TYK2 inhibitor specifically on the IL-23 axis. Hydrodynamic delivery of an IL-23-expressing minicircle DNA vector results in sustained systemic expression of IL-23, leading to spondyloarthritis-like symptoms.[7]

Detailed Protocol:

  • Animals: 8-10 week old male B10.RIII mice are suitable for this model.[7]

  • Acclimation and Grouping: Similar to the IMQ model, animals are acclimated and randomized into treatment groups.

  • Disease Induction: Mice receive a single hydrodynamic tail vein injection of an IL-23-expressing minicircle DNA vector. This technique involves the rapid injection of a large volume of saline containing the DNA, leading to transfection primarily of hepatocytes and sustained IL-23 expression.[7]

  • Compound Administration: Treatment with the 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile derivative (formulated as previously described) is typically initiated one week after minicircle administration and continues for 2-3 weeks.[7] Dosing can be once or twice daily via oral gavage.

  • Clinical Assessment: Mice are monitored and scored 2-3 times per week for clinical signs of disease, which may include blepharitis, dermatitis, and arthritis.[7] Body weight should also be recorded.

  • Endpoint Analysis:

    • Serum Cytokine Levels: Blood is collected at the end of the study to measure serum levels of IL-17A and IL-22 by ELISA.

    • Histopathology: Joints (e.g., ankles) and other affected tissues can be collected for H&E staining to assess inflammation and bone erosion.

    • Flow Cytometry: Splenocytes can be analyzed for the frequency of IL-17A-producing T cells (Th17) and γδ T cells.

Data Presentation:

GroupTreatmentDose (mg/kg)RouteFrequency
1. Control MinicircleControl Vector + VehicleN/Ap.o.BID
2. Vehicle ControlIL-23 Minicircle + VehicleN/Ap.o.BID
3. Test CompoundIL-23 Minicircle + 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile Derivative75p.o.BID
4. Positive ControlIL-23 Minicircle + Known TYK2 Inhibitor50p.o.BID

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

A crucial component of in vivo studies is to establish a clear relationship between drug exposure, target engagement, and therapeutic effect.

Pharmacokinetics (PK):

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound.

  • Protocol: A satellite group of animals is typically used. Following a single oral dose, blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma concentrations of the compound are determined using a validated LC-MS/MS method.[8] Key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life are calculated.

Pharmacodynamics (PD):

  • Objective: To measure the extent and duration of TYK2 inhibition in vivo.

  • Protocol: An ex vivo STAT phosphorylation assay is a common method. Mice are dosed with the test compound. At various time points post-dose, whole blood is collected and stimulated with a TYK2-dependent cytokine (e.g., IL-23 or IFN-α). The level of phosphorylated STAT (pSTAT) in specific immune cell populations (e.g., T cells) is then measured by flow cytometry. The degree of pSTAT inhibition correlates with target engagement.

Conclusion

The in vivo protocols detailed in these application notes provide a robust framework for evaluating the therapeutic potential of novel 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile derivatives as selective TYK2 inhibitors. By combining well-established disease models with rigorous PK/PD analysis, researchers can effectively assess the efficacy, mechanism of action, and dose-response relationship of these promising compounds. The successful execution of these studies is a critical step in advancing new oral therapeutics for a range of autoimmune and inflammatory diseases.

References

  • Pauls, S. D., et al. (2020). TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis. Journal of Clinical Investigation. [Link]

  • Li, Z., et al. (2025). Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. Journal of Medicinal Chemistry. [Link]

  • Hussein, R., et al. (2024). A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis. ACR Convergence 2024. [Link]

  • PubMed. (2025). Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. [Link]

  • BioWorld. (2024). Brain-penetrant TYK2 inhibitor shows efficacy in models of neuroinflammation. [Link]

  • Tebbutt, N. C., et al. (2014). Therapeutic Inhibition of Jak Activity Inhibits Progression of Gastrointestinal Tumors in Mice. Molecular Cancer Therapeutics. [Link]

  • Moghadam, M. G., et al. (2019). The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. Autoimmunity Reviews. [Link]

  • Sławiński, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Schwartz, D. M., et al. (2016). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery. [Link]

  • Dragovich, P. S., et al. (2013). Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Molecules. [Link]

  • Angelini, J., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology. [Link]

  • Wakeley, M. E., et al. (2019). JAK Inhibitors: New Treatments for RA and beyond. Current Treatment Options in Rheumatology. [Link]

  • Sławiński, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • PubMed. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. [Link]

  • Oh, H., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules. [Link]

  • WIPO Patentscope. (2020). 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-1-ONE DERIVATIVES AS HPK1 INHIBITORS FOR THE TREATMENT OF CANCER. [Link]

  • accessdata.fda.gov. (N.D.). 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][5][7]diazepine derivatives as potent EGFR/CDK2 inhibitors. RSC Advances. [Link]

  • ResearchGate. (2008). Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. [Link]

Sources

Application

The Untapped Potential of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile: A Scaffold for Next-Generation Kinase Inhibitors

Abstract The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved and investigational kinase inhibitors. While various isomers of this heterocyclic system have...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved and investigational kinase inhibitors. While various isomers of this heterocyclic system have been extensively explored, the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile framework remains a largely untapped resource. This application note serves as a forward-looking guide for researchers, scientists, and drug development professionals. It details the strategic rationale for employing this scaffold in kinase inhibitor design and provides robust, theoretical protocols for its synthesis, derivatization, and evaluation. We will explore the latent potential of its unique structural and reactive features, positioning it as a promising starting point for the development of novel therapeutics targeting the human kinome.

Introduction: The Case for a Novel Scaffold

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The structural diversity of the kinase active site necessitates a correspondingly diverse chemical toolbox. Pyrrolopyridine derivatives have emerged as highly successful kinase inhibitor scaffolds due to their ability to mimic the purine core of ATP and establish critical hydrogen bonding interactions with the kinase hinge region.[1][2] For instance, derivatives of pyrrolo[2,3-b]pyridine (7-azaindole) have shown potent inhibition of kinases such as Janus Kinase 3 (JAK3) and Focal Adhesion Kinase (FAK).[3][4] Similarly, the pyrrolo[3,4-c]pyridine core is found in inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).

Despite this extensive research into related isomers, the 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile scaffold is conspicuously absent from the mainstream of kinase inhibitor literature. This document aims to bridge that gap by proposing a research framework for its utilization. The scaffold presents three key points for chemical modification, offering a rich vector space for generating diverse chemical libraries:

  • The Pyrrole Nitrogen (N1): A secondary amine that can be readily functionalized to introduce substituents that probe the solvent-exposed regions of the kinase active site.

  • The Pyridine Ring: A modifiable aromatic system that can be decorated with substituents to enhance potency and selectivity.

  • The 4-Carbonitrile Group: A versatile chemical handle that can act as a hydrogen bond acceptor or be transformed into a variety of other functional groups crucial for kinase interaction.

This application note will provide the scientific rationale and detailed, albeit prospective, protocols for leveraging these features to create novel kinase inhibitors.

Strategic Rationale for Kinase Inhibitor Design

The 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine core can be envisioned as a bioisosteric replacement for more conventional hinge-binding motifs. The pyridine nitrogen and the pyrrole N-H can potentially form the canonical hydrogen bonds with the kinase hinge region. The 4-carbonitrile group is of particular interest; its linear geometry and electronic properties make it an effective hydrogen bond acceptor. Furthermore, its chemical reactivity allows for its conversion into amides, amines, or tetrazoles, which are functionalities frequently observed in potent kinase inhibitors.

Below is a conceptual workflow for the design and synthesis of a library of inhibitors based on this scaffold.

G cluster_0 Scaffold Preparation & Derivatization cluster_1 Library Synthesis & Screening cluster_2 Lead Optimization A Starting Scaffold: 2,3-Dihydro-1H-pyrrolo [3,2-c]pyridine-4-carbonitrile B N-Arylation / N-Alkylation of Pyrrole Nitrogen A->B Introduce R1 C Modification of 4-Carbonitrile Group A->C Modify CN D Functionalization of Pyridine Ring A->D Introduce R2, R3 E Combinatorial Synthesis of Focused Library B->E C->E D->E F High-Throughput Kinase Screening E->F G IC50 Determination F->G H Structure-Activity Relationship (SAR) Analysis G->H I In Silico Docking Studies H->I J Iterative Synthesis & Optimization H->J I->J

Figure 1: A conceptual workflow for the development of kinase inhibitors from the 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile scaffold.

Protocols: Synthesis and Derivatization

The following protocols are proposed as starting points for the chemical exploration of the scaffold. Standard laboratory safety procedures should be followed at all times.

Protocol 3.1: N-Arylation of the Pyrrole Nitrogen

This protocol describes a general method for the Buchwald-Hartwig amination to introduce an aryl group at the N1 position. This is a common strategy for introducing moieties that can interact with the ribose pocket of the ATP binding site.

Materials:

  • 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

  • Aryl halide (e.g., 4-bromoanisole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile (1.0 eq), the aryl halide (1.2 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with inert gas (N₂ or Ar) three times.

  • Add Pd₂(dba)₃ (0.05 eq) to the flask.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.

Protocol 3.2: Conversion of the 4-Carbonitrile to a 4-Carboxamide

The conversion of the nitrile to an amide introduces a versatile functional group that can act as both a hydrogen bond donor and acceptor.

Materials:

  • 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

  • Potassium hydroxide (KOH)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Dissolve the starting nitrile in DMSO in a round-bottom flask.

  • Add an aqueous solution of KOH.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by LC-MS. Upon completion, carefully quench the reaction by adding an aqueous solution of sodium sulfite.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude amide by recrystallization or column chromatography.

This primary amide can then be used in further coupling reactions.

Protocol 3.3: Reduction of the 4-Carbonitrile to a 4-(Aminomethyl) Group

Reduction of the nitrile to a primary amine provides a nucleophilic handle for the introduction of a wide range of functionalities via acylation, sulfonylation, or reductive amination.

Materials:

  • 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

  • Lithium aluminum hydride (LiAlH₄) or a milder reducing agent like Nickel(II) chloride and sodium borohydride.

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure (using LiAlH₄):

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the nitrile in anhydrous THF to the LiAlH₄ suspension.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash with THF.

  • Concentrate the filtrate to yield the crude amine, which can be purified by column chromatography.

Proposed Kinase Binding Mode and Data Summary

A hypothetical binding mode of a derivatized inhibitor within a generic kinase active site is depicted below. The core scaffold is positioned to interact with the hinge region, while the R-groups at the N1 and C4 positions can be tailored to occupy adjacent hydrophobic and solvent-exposed regions, thereby enhancing potency and selectivity.

G cluster_0 Generic Kinase ATP Binding Site cluster_1 Hypothetical Inhibitor hinge Hinge Region (Backbone NH/CO) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front scaffold Pyrrolo[3,2-c]pyridine Core scaffold->hinge H-Bonds r1 R1 Group (from N-Arylation) scaffold->r1 r2 R2 Group (from CN modification) scaffold->r2 r1->gatekeeper Steric Interaction r1->hydrophobic_pocket Hydrophobic Int. r2->solvent_front Solvent Interaction

Figure 2: A hypothetical binding mode of a derivatized 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine inhibitor in a generic kinase active site.

The table below summarizes the proposed derivatizations and their strategic rationale in the context of kinase inhibitor design.

Modification SiteProposed ReactionRationale for Kinase Inhibition
Pyrrole Nitrogen (N1) Buchwald-Hartwig AminationIntroduce aryl/heteroaryl groups to access hydrophobic pockets and improve cell permeability.
4-Carbonitrile Hydrolysis to AmideIntroduce H-bond donor/acceptor capabilities for interaction with the ribose-phosphate binding region.
4-Carbonitrile Reduction to AmineProvide a point for further extension towards the solvent-exposed region, improving solubility and allowing for modulation of physicochemical properties.
4-Carbonitrile Conversion to TetrazoleIntroduce a bioisostere for a carboxylic acid, which can form strong ionic or hydrogen bond interactions.

Conclusion and Future Perspectives

The 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile scaffold represents a promising, yet underexplored, platform for the design of novel kinase inhibitors. Its inherent structural features and the versatility of its reactive handles provide a solid foundation for the generation of diverse chemical libraries. The protocols and strategies outlined in this application note offer a roadmap for researchers to begin the exploration of this scaffold.

Future work should focus on the parallel synthesis of a small, focused library of derivatives based on the proposed modifications. High-throughput screening of this library against a broad panel of kinases will be crucial for identifying initial hits. Subsequent structure-activity relationship (SAR) studies, guided by computational modeling and X-ray crystallography, will then enable the optimization of these hits into potent and selective lead compounds. The journey from this promising scaffold to a clinical candidate is long, but the potential rewards are substantial.

References

  • WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - Google P
  • WO2018234953A1 - DIHYDRO-PYRROLO-PYRIDINE DERIVATIVES - Google P
  • 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - WIPO Patentscope. (URL: [Link])

  • WO2015088045A1 - Pyrrolo[3,2-c]pyridine derivatives as tlr inhibitors - Google P
  • Pyrrolo[3,2-C] pyridine derivatives and processes for the preparation thereof - Patent US-8513277-B2 - PubChem. (URL: [Link])

  • Synthesis and Reactions of 3- Cyano 4, 6- Diphenyl (2-Substituted)-Pyridine Likely to Possess Antimicrobial Activity - International Journal of Science and Research (IJSR). (URL: [Link])

  • Reactivity of 2‐((3‐Cyano‐4‐(4‐Fluorophenyl)‐6‐(Naphthalen‐2‐yl)Pyridin‐2‐yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study - ResearchGate. (URL: [Link])

  • Pyrrolo[3,4-c]pyridine Derivatives - An Overview of their Biological Activity - MDPI. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines - ResearchGate. (URL: [Link])

  • Recent advances in the synthesis of 2,3-dihydropyrroles - RSC Publishing. (URL: [Link])

  • Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study - PubMed. (URL: [Link])

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed. (URL: [Link])

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Scale-Up of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

Welcome to the technical support center for the synthesis and scale-up of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to n...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from bench-scale to larger production. We will address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

The synthesis of this pyrrolopyridine core often relies on a variation of the Pictet-Spengler reaction, a powerful tool for constructing tetrahydroisoquinoline and related heterocyclic systems.[1] This reaction involves the condensation of a tryptamine equivalent with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The success of this reaction on a larger scale is highly dependent on precise control over numerous parameters.

Troubleshooting Guide: From Low Yields to Impure Product

This section addresses specific issues encountered during the synthesis. Each problem is presented in a question-and-answer format to directly tackle the challenges you may be facing in the lab.

Problem 1: Low or No Product Yield

Q1: My reaction shows very low conversion of the starting materials, even after extended reaction times. What are the primary factors to investigate?

A1: Low conversion is a common hurdle when scaling up. The root cause often lies in insufficient activation of the electrophilic or nucleophilic partners. Here’s a systematic approach to diagnosis:

  • Catalyst Choice & Loading: The Pictet-Spengler reaction is acid-catalyzed. The choice and concentration of the acid are critical. Traditional protic acids like HCl or TFA can be effective, but may also promote side reactions or degradation of sensitive substrates.[1] For a molecule with a nitrile group, overly harsh acidic conditions could risk hydrolysis.

    • Causality: The acid protonates the imine intermediate, forming a highly electrophilic iminium ion, which is necessary for the intramolecular electrophilic aromatic substitution (the cyclization step). If the acid is too weak or the loading is too low, the concentration of this active intermediate will be insufficient to drive the reaction forward.

    • Recommendation: Begin by screening different acid catalysts. A comparison of Brønsted vs. Lewis acids can be fruitful. Consider starting with milder conditions, such as p-toluenesulfonic acid (TsOH), before moving to stronger acids like trifluoroacetic acid (TFA).[2][3]

  • Reaction Temperature: Temperature plays a dual role: it must be high enough to overcome the activation energy but not so high as to cause decomposition of starting materials or the desired product.[4]

    • Causality: The cyclization step has a significant activation barrier. Insufficient thermal energy will result in a sluggish reaction. Conversely, the pyrrolopyridine core and the nitrile substituent can be labile at high temperatures, especially in the presence of a strong acid.

    • Recommendation: Monitor your reaction progress by TLC or HPLC while gradually increasing the temperature.[4] Start at a moderate temperature (e.g., 50-70 °C) and only increase if the reaction is clean but slow. If you observe the formation of new, unidentified spots at higher temperatures, it's a clear sign of decomposition.

  • Starting Material Quality: Impurities in your starting materials (the tryptamine equivalent or the aldehyde component) can inhibit the catalyst or participate in side reactions.

    • Recommendation: Ensure the purity of your starting materials via NMR or LC-MS analysis before starting the reaction. Water is a particularly detrimental impurity as it can hydrolyze the intermediate imine, shutting down the desired reaction pathway. Using anhydrous solvents is highly recommended.[5]

Problem 2: Significant Formation of Side Products

Q2: My reaction produces the desired product, but I'm also seeing significant impurities that are difficult to separate. What are these and how can I prevent them?

A2: Side product formation is a classic scale-up challenge, often exacerbated by prolonged reaction times and localized "hot spots" in larger reactors.

  • Potential Side Reaction: Over-alkylation or Polymerization: The product, a secondary amine, can sometimes react further with the starting aldehyde.[4]

    • Causality: The pyrrolopyridine product is nucleophilic and can compete with the starting amine for reaction with the electrophilic aldehyde, leading to dimers or oligomers.

    • Recommendation: Carefully control the stoichiometry. Using a slight excess (1.05-1.1 equivalents) of the amine starting material can help ensure the aldehyde is fully consumed.[4] Additionally, a slow, controlled addition of the aldehyde to the reaction mixture can maintain a low instantaneous concentration, minimizing this side reaction.

  • Potential Side Reaction: Aromatization/Oxidation: The dihydro-pyrrolopyridine ring can be susceptible to oxidation, leading to the fully aromatic pyrrolo[3,2-c]pyridine species.

    • Causality: This is often promoted by exposure to air at elevated temperatures, especially if trace metals are present.

    • Recommendation: Maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the reaction and work-up.[5] If oxidation is a persistent issue, consider adding an antioxidant, though this should be tested on a small scale first.

  • Potential Side Reaction: Nitrile Hydrolysis: The carbonitrile group (-CN) can be hydrolyzed to an amide or carboxylic acid under harsh acidic conditions, particularly if water is present and temperatures are high.

    • Recommendation: Use the mildest acidic conditions that afford a reasonable reaction rate. Ensure all reagents and solvents are anhydrous. If you must use aqueous work-up procedures, neutralize the acid promptly and keep the temperature low.

Problem 3: Challenges in Product Isolation and Purification

Q3: I'm struggling to isolate a pure product. Column chromatography gives poor recovery, and recrystallization attempts fail. What should I do?

A3: Purification is often the bottleneck in scaling up. The physical properties of your target molecule dictate the best strategy.

  • For Chromatography Issues:

    • Compound Degradation on Silica: Nitrogen-containing heterocycles can be sensitive to the acidic nature of standard silica gel, leading to streaking and sample loss.[6]

    • Recommendation: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (0.5-1%). Alternatively, consider using a different stationary phase, such as neutral or basic alumina.[6]

    • Co-eluting Impurities: If impurities have a similar polarity to your product, separation will be difficult.

    • Recommendation: Optimize your mobile phase. A multi-step purification involving an initial acid-base extraction to remove non-basic impurities, followed by chromatography, can be highly effective.[5]

  • For Recrystallization Issues:

    • "Oiling Out": The compound may separate as an oil instead of forming crystals. This often happens when the solution is supersaturated or when impurities inhibit crystal lattice formation.[6]

    • Recommendation: Ensure the crude material is as pure as possible before attempting recrystallization. Screen a wide range of solvent systems (e.g., ethanol, ethyl acetate, acetonitrile, and mixtures with anti-solvents like hexanes or water). Use a more dilute solution and allow for slow cooling. Scratching the inside of the flask or seeding with a pure crystal can induce nucleation.[6]

Frequently Asked Questions (FAQs) for Scale-Up

Q: What are the most critical parameters to control during scale-up? A: Beyond the chemical parameters (catalyst, solvent, stoichiometry), the most critical physical parameters for scale-up are temperature control and mixing . Inadequate heat dissipation in a large reactor can lead to thermal runaways and significant side product formation. Inefficient mixing can create localized concentration gradients, leading to similar problems. A reactor with good heat transfer capabilities and an appropriate agitation system is essential.

Q: How do I choose the best solvent for scale-up? A: The ideal solvent should fully dissolve the reactants but ideally allow the product to crystallize upon cooling for easier isolation. For scale-up, consider safety (flash point), environmental impact, and cost. While solvents like dichloromethane (DCM) might work well in the lab, safer alternatives like 2-methyl-THF or toluene are often preferred in production.[4] A solvent screen is always a worthwhile investment of time.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Remarks
Toluene1112.4Aprotic, good for temperature control, often requires stronger acids.[4]
Acetic Acid1186.2Protic, can act as both solvent and co-catalyst, but can be difficult to remove.[2][7]
Dichloroethane (DCE)83.510.4Aprotic, good solvating power, but has toxicity concerns.[1]
Acetonitrile (ACN)8237.5Polar aprotic, can be effective but may require careful temperature control.[3]

Q: What analytical methods are recommended for in-process control (IPC)? A: For real-time monitoring, HPLC is the gold standard as it provides quantitative data on the consumption of starting materials and the formation of product and impurities. For quick qualitative checks, TLC remains invaluable. Developing a reliable HPLC method early in the development process is crucial for successful scale-up.

Visualizing the Process

Reaction Pathway and Key Intermediates

The diagram below outlines the generally accepted mechanism for the Pictet-Spengler reaction, highlighting the critical iminium ion intermediate.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Rearomatization Start_Amine Pyrrole Tryptamine Derivative Imine Imine Intermediate Start_Amine->Imine - H2O Start_Aldehyde Aldehyde (R-CHO) Start_Aldehyde->Imine - H2O Iminium Iminium Ion (Electrophile) Imine->Iminium + H+ (Acid Catalyst) Cyclized_Intermediate Cyclized Cationic Intermediate Iminium->Cyclized_Intermediate Electrophilic Aromatic Substitution Final_Product 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine (Product) Cyclized_Intermediate->Final_Product - H+

Caption: Key mechanistic steps of the Pictet-Spengler reaction.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving yield issues during scale-up.

G start Low Yield Observed check_sm Check Reaction Mixture by TLC/HPLC. Is Starting Material (SM) Consumed? start->check_sm sm_present No, SM Remains check_sm->sm_present No sm_gone Yes, SM Consumed check_sm->sm_gone Yes cause_sm_present Possible Causes: - Insufficient Catalyst - Temperature Too Low - Poor SM Quality - Inappropriate Solvent sm_present->cause_sm_present cause_sm_gone Possible Causes: - Product Degradation - Formation of Unseen Impurities - Mechanical Loss During Work-up sm_gone->cause_sm_gone solution_sm_present Solutions: - Increase Catalyst Loading - Increase Temperature - Verify SM Purity - Screen Solvents cause_sm_present->solution_sm_present solution_sm_gone Solutions: - Use Milder Conditions - Re-evaluate Work-up Procedure - Check for Product Solubility in Aqueous Layers cause_sm_gone->solution_sm_gone

Caption: A decision tree for troubleshooting low reaction yields.

Experimental Protocols

Optimized Lab-Scale Synthesis Protocol (Illustrative)

This protocol is a general guideline and requires optimization for specific substrates and equipment.

  • Reactor Setup: To a flame-dried, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the tryptamine starting material (1.0 eq).

  • Solvent & Catalyst Addition: Add anhydrous toluene (10 volumes, e.g., 10 mL per gram of starting material). Begin agitation. Add p-toluenesulfonic acid (TsOH) (0.2 eq).

  • Aldehyde Addition: In a separate vessel, dissolve the aldehyde starting material (1.05 eq) in a small amount of anhydrous toluene. Add this solution dropwise to the reactor over 30-60 minutes, maintaining the internal temperature below 30 °C.

  • Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress every 2 hours using TLC (Mobile Phase: 10% Methanol in Dichloromethane) or HPLC.

  • Work-up: Once the starting material is consumed (typically 8-12 hours), cool the mixture to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on triethylamine-deactivated silica gel or by recrystallization.

References

  • BenchChem. (2025). Optimization of reaction conditions for the Pictet-Spengler synthesis.
  • ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction.
  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • RSC Publishing. (2011).
  • ResearchGate. (n.d.).
  • SciELO. (2014).
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • BenchChem. (2025). Scaling Up the Production of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • PMC. (2019). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.

Sources

Optimization

HPLC method development for 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile .

This molecule presents a dual chromatographic challenge:

  • The Pyrrolopyridine Core: Contains multiple basic nitrogen atoms that remain positively charged under standard analytical conditions, leading to severe peak tailing.

  • The Carbonitrile Group: Highly polar and susceptible to hydrolysis under extreme pH or elevated temperatures.

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, and a self-validating experimental protocol to ensure scientific integrity in your method development.

Diagnostic Workflow

HPLC_Workflow Start Analyze 2,3-Dihydro-1H-pyrrolo [3,2-c]pyridine-4-carbonitrile CheckRet Is Retention Factor (k') < 2? Start->CheckRet FixRet Switch to HILIC or Polar-Embedded C18 CheckRet->FixRet Yes (Eluting too early) CheckTail Is Peak Asymmetry (As) > 1.5? CheckRet->CheckTail No (Good retention) FixRet->CheckRet Re-test FixTail Lower pH to 3.0 (Protonate Silanols) Use End-Capped Column CheckTail->FixTail Yes (Tailing) CheckDeg Are Degradation Peaks Present? (Nitrile Hydrolysis) CheckTail->CheckDeg No (Symmetric peak) FixTail->CheckTail Re-test FixDeg Avoid pH > 7.0 Lower Column Temp < 30°C CheckDeg->FixDeg Yes (Amide/Acid formation) Optimized Method Optimized Proceed to Validation CheckDeg->Optimized No (Stable) FixDeg->CheckDeg Re-test

Diagnostic workflow for troubleshooting pyrrolopyridine-carbonitrile HPLC methods.

Troubleshooting Guides & FAQs

Q1: Why is my peak tailing severely (Asymmetry factor > 2.0)? A1: Severe peak tailing for this compound is primarily driven by secondary ion-exchange interactions. The pyrrolopyridine core contains basic nitrogen atoms that remain protonated (positively charged) at neutral or mildly acidic pH levels. Standard silica-based columns contain residual surface silanols (Si-OH) with a pKa of approximately 3.5 to 4.5[1]. If your mobile phase pH is above 4.0, these silanols deprotonate into negatively charged silanolates (Si-O⁻). The electrostatic attraction between the protonated pyrrolopyridine and the deprotonated silanols causes the analyte to "stick" to the stationary phase, resulting in a drawn-out tail[2]. Causality Fix: Lower the mobile phase pH to ~3.0 to fully protonate and neutralize the silanols[1]. Additionally, utilize a high-purity Type B silica column with dense end-capping to physically shield residual silanols[2].

Q2: The compound elutes in the void volume (k' < 1). How do I increase retention? A2: 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is a highly polar molecule due to the basic nitrogens, the dihydro-pyrrole ring, and the polar carbonitrile group. In traditional Reversed-Phase (RP) HPLC using a standard C18 column, highly polar compounds fail to partition effectively into the hydrophobic stationary phase, leading to early elution[3]. Causality Fix: Shift your stationary phase chemistry. Use a Polar-Embedded C18 column (which incorporates an amide or ether linkage to enhance interaction with polar analytes) or a Mixed-Mode column (combining C18 with a weak cation-exchange mechanism). If RP-HPLC fails entirely, transition to Hydrophilic Interaction Liquid Chromatography (HILIC) using an unbonded silica or amide column with a high-organic mobile phase (>70% Acetonitrile).

Q3: I am seeing secondary "ghost" peaks or degradation over time. What is happening? A3: This is a classic symptom of on-column degradation, specifically the hydrolysis of the carbonitrile (-C≡N) group. Nitriles are susceptible to hydrolysis, converting first to amides (-CONH₂) and eventually to carboxylic acids (-COOH)[4]. This reaction is catalyzed by extreme pH (both highly acidic, pH < 2.0, and basic, pH > 7.0) and is accelerated by elevated column temperatures. Causality Fix: Avoid using harsh additives like Trifluoroacetic Acid (TFA) or high-pH buffers like ammonium bicarbonate. Maintain a mildly acidic pH (e.g., pH 3.0) using a buffered system like ammonium formate. Keep the column compartment temperature at or below 30°C to ensure the thermodynamic stability of the nitrile group[4].

Quantitative Data & Selection Matrices

Table 1: Mobile Phase Buffer Selection Matrix

Buffer System pH Range Volatility (LC-MS) Suitability for Carbonitriles
Ammonium Formate 2.8 - 4.8 High Excellent (Mild acidic pH prevents hydrolysis)
Potassium Phosphate 2.1 - 3.1 Low Good (UV only; excellent buffering capacity)
Trifluoroacetic Acid (TFA) < 2.0 High Poor (Risk of acid-catalyzed nitrile hydrolysis)

| Ammonium Bicarbonate | 6.8 - 8.8 | High | Poor (Risk of base-catalyzed nitrile hydrolysis) |

Table 2: Stationary Phase (Column) Selection Guide

Column Chemistry Retention Mechanism Suitability for Pyrrolopyridines
Standard C18 Hydrophobic Poor (Early elution due to high polarity)
Polar-Embedded C18 Hydrophobic + H-bonding Excellent (Retains polar basic compounds)
Mixed-Mode (RP/Cation) Hydrophobic + Ionic Excellent (Strong retention, excellent peak shape)

| HILIC (Bare Silica) | Hydrophilic Partitioning | Good (Alternative for extreme polarity) |

Self-Validating Experimental Protocol

To ensure trustworthiness, the following method development workflow incorporates a built-in "stress test." This guarantees the method is stability-indicating and capable of separating the parent compound from its potential hydrolysis artifacts.

Step 1: System Preparation & Column Equilibration

  • Install a Polar-Embedded C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Prepare Mobile Phase A : 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Rationale: This pH suppresses silanol ionization while protecting the nitrile[1][4]).

  • Prepare Mobile Phase B : 100% Acetonitrile. (Rationale: Acetonitrile is preferred over methanol as its nitrile bond can disrupt pi-pi interactions, improving peak shape for aromatic compounds[1]).

  • Equilibrate the column at 25°C with 98% A / 2% B for 20 column volumes.

Step 2: Gradient Elution Profile

  • Time 0.0 min: 2% B (Hold for 2 mins to retain the polar analyte)

  • Time 10.0 min: 60% B (Linear ramp to elute the compound)

  • Time 12.0 min: 95% B (Column Wash)

  • Time 15.0 min: 2% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Step 3: Self-Validation (The Forced Degradation Stress Test) To prove the method is stability-indicating:

  • Control Sample: Inject a 1 mg/mL standard of pure 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile.

  • Forced Degradation Sample: Mix 1 mL of the standard with 1 mL of 0.1 M NaOH and incubate at 60°C for 1 hour to intentionally induce nitrile hydrolysis[4]. Neutralize the solution with 1 mL of 0.1 M HCl.

  • Analysis & Validation: Inject the forced degradation sample. The method is considered successfully validated only if the degradation products (the corresponding amide and carboxylic acid) are baseline separated (Resolution > 2.0) from the parent pyrrolopyridine peak.

References

  • Molnar Institute. "ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY". Molnar Institute. Available at:[Link]

  • Phenomenex. "Reversed Phase HPLC Method Development". Phenomenex. Available at:[Link]

Sources

Troubleshooting

troubleshooting low conversion rates for 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low conversion rates, in the synthesis of this valuable heterocyclic scaffold. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose issues and rationally design solutions.

The synthesis of this molecule, an isomer of azaindole, typically involves two critical transformations: the formation of the dihydropyrrolopyridine core and the installation of the C4-nitrile. Low conversion rates can often be traced back to challenges inherent in one or both of these steps, primarily stemming from the electronic properties of the pyridine ring.

Part 1: Troubleshooting the Dihydropyrrole Ring Formation (Pictet-Spengler Type Cyclization)

The construction of the fused 2,3-dihydropyrrole ring onto the pyridine core is commonly achieved via a Pictet-Spengler or a related acid-catalyzed cyclization. This reaction, while powerful, is highly sensitive to substrate electronics and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction for the azaindole core is failing or giving very low yields (<20%). What are the most likely causes?

A1: This is a common and multifaceted problem. The primary challenge is the electron-deficient nature of the pyridine ring, which deactivates it towards the key intramolecular electrophilic aromatic substitution step.[1] Unlike electron-rich indoles, pyridines require more carefully optimized and often harsher conditions to promote cyclization.[2]

Here are the key factors to investigate:

  • Acid Catalyst Choice and Loading: The choice of acid is critical. Standard Brønsted acids (like HCl or TFA) may be insufficient. Stronger Lewis acids or polyphosphoric acid (PPA) can be more effective at promoting the cyclization of pyridyl-based substrates.[1] However, excessively harsh acidic conditions can lead to decomposition of sensitive starting materials or the desired product.[2] High reaction temperatures are often required, but this must be balanced against stability.[3]

  • Iminium Ion Formation vs. Cyclization: The reaction may be stalling after the initial formation of the iminium ion intermediate. If the pyridine ring is not sufficiently nucleophilic, this intermediate may revert to starting materials or participate in side reactions rather than cyclizing.

  • Starting Material Purity: Ensure your amine precursor (e.g., 3-(2-aminoethyl)pyridin-4-amine) and the carbonyl component are pure. Impurities can quench the acid catalyst or introduce competing side reactions.

  • Solvent Selection: The solvent can influence the stability of intermediates and the solubility of reactants. While protic solvents are traditionally used, aprotic media have sometimes been shown to provide superior yields.[2]

Q2: I'm observing a complex mixture of products by TLC/LC-MS. What are the potential side products?

A2: Besides unreacted starting materials, several side products can form:

  • Oxidized Product: The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core is susceptible to oxidation, leading to the formation of the fully aromatic 1H-pyrrolo[3,2-c]pyridine. This is especially prevalent during workup or if the reaction is exposed to air at high temperatures.

  • Polymerization: Under strong acid conditions, starting materials or the product itself can polymerize, leading to an insoluble baseline material on your TLC plate.[2]

  • Incomplete Cyclization: You may be isolating the intermediate imine or enamine if the cyclization step is the rate-limiting and reversible step.

Troubleshooting Workflow & Visualization

A systematic approach is essential when diagnosing low yields in this cyclization step. The following workflow diagram illustrates a logical sequence for troubleshooting.

G cluster_start Initial Observation cluster_analysis Analysis & Diagnosis cluster_solutions Corrective Actions start Low Conversion Rate (<20%) check_sm Verify Starting Material Purity (NMR/LCMS) start->check_sm check_cond Analyze Reaction Mixture (TLC/LCMS) check_sm->check_cond Purity OK purify_sm Purify/Resynthesize Starting Materials check_sm->purify_sm Impurities Detected optimize_acid Screen Acid Catalysts (Brønsted vs. Lewis) & Optimize Loading check_cond->optimize_acid Mainly Unreacted Starting Material optimize_temp Optimize Temperature & Reaction Time check_cond->optimize_temp Decomposition or Multiple Side Products optimize_acid->optimize_temp optimize_solvent Screen Solvents (Protic vs. Aprotic) optimize_temp->optimize_solvent

Caption: Troubleshooting workflow for low-yield Pictet-Spengler cyclization.

Data Summary: Impact of Reaction Parameters

The following table summarizes the potential impact of key reaction parameters on the synthesis of the dihydropyrrolopyridine core.

ParameterLow SettingOptimal RangeHigh SettingRationale & Causality
Temperature No/Slow Reaction80 - 140 °C (Substrate Dependent)Decomposition, Side ProductsMust provide sufficient activation energy for cyclization without degrading materials.[2]
Acid Catalyst Incomplete ConversionStoichiometric or Catalytic (Lewis > Brønsted often)Polymerization, CharringThe catalyst must be strong enough to promote iminium formation and subsequent electrophilic attack on the deactivated pyridine ring.[1][3]
Reaction Time Incomplete Reaction4 - 24 hours (Monitor by TLC/LCMS)Increased Side Products/OxidationSufficient time is needed for the reaction to reach completion, but prolonged heating can promote degradation pathways.
Solvent Poor SolubilityToluene, Xylene, Dioxane, AcetonitrilePotential Side ReactionsSolvent must solubilize reactants and be stable at the required temperature. Its polarity can influence intermediate stability.[2]

Part 2: Troubleshooting the C4-Cyanation Step

Introducing a nitrile group at the C4 position of the pyridine ring is the second major hurdle. The inherent electronic properties of the ring make it resistant to many standard functionalization reactions.

Frequently Asked Questions (FAQs)

Q3: I am attempting a C-H cyanation or a nucleophilic substitution to install the nitrile, but I'm getting no reaction or a mixture of isomers. Why is this so difficult?

A3: Pyridine functionalization is notoriously challenging.[4]

  • Electronic Deactivation: The electronegative nitrogen atom withdraws electron density, making the ring a poor nucleophile (for C-H functionalization) and resistant to electrophilic attack.[4]

  • Regioselectivity Issues: The intrinsic reactivity of the pyridine ring often favors functionalization at the C2 or C4 positions. However, directing a cyano group specifically to C4 without a directing group or a pre-installed leaving group can be difficult, often resulting in isomeric mixtures.[4][5]

  • Harsh Reagents: Classic methods often require toxic cyanide sources (e.g., NaCN, KCN) and high temperatures, which can be incompatible with other functional groups on the molecule.[6] Modern methods often rely on palladium catalysis, which can be sensitive.[7]

Q4: My palladium-catalyzed cyanation (e.g., from a 4-chloro or 4-bromo precursor) is giving low yields. What should I check first?

A4: For cross-coupling reactions, success hinges on the integrity of the catalytic cycle.

  • Catalyst and Ligand Choice: The choice of ligand is critical for stabilizing the palladium center and facilitating the reaction. Bulky, electron-rich phosphine ligands are often required for challenging substrates like pyridines.[4]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Cyanide Source: The cyanide source itself can be problematic. Zinc cyanide (Zn(CN)₂) is often preferred over alkali metal cyanides as it is less likely to poison the palladium catalyst.

  • Purity of Precursor: Ensure your 4-halopyridine precursor is free of impurities that could interfere with the catalyst.

Experimental Protocols

This is a representative protocol and must be optimized for specific substrates.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyridyl-amine starting material (1.0 eq).

  • Reagent Addition: Add anhydrous solvent (e.g., toluene, 10 mL per mmol of amine). Add the carbonyl component (1.1 eq).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 1.2 eq, or a Lewis acid like ZnCl₂, 0.5 eq).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-18 hours).

  • Workup: Cool the reaction to room temperature. Quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography.[8]

This protocol requires strict inert atmosphere techniques.

  • Setup: To a flame-dried Schlenk flask, add the 4-halo-dihydropyrrolopyridine starting material (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2.5 mol%; dppf, 5 mol%).

  • Inerting: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or DMA) via syringe.

  • Reaction: Heat the reaction mixture to the optimized temperature (typically 100-140 °C).

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[9]

Decision-Making Visualization

Choosing the correct cyanation strategy is key to success. This diagram outlines the decision process based on the available starting material.

G start Goal: Install C4-Nitrile sm_type What is your starting material? start->sm_type halo 4-Halo-Pyrrolopyridine (Cl, Br, I) sm_type->halo Halogenated ch_sm Unfunctionalized Pyrrolopyridine sm_type->ch_sm C-H Bond pd_cat Strategy: Pd-Catalyzed Cross-Coupling halo->pd_cat ch_func Strategy: Direct C-H Cyanation ch_sm->ch_func pd_reagents Reagents: Pd₂(dba)₃/dppf + Zn(CN)₂ or CuCN pd_cat->pd_reagents ch_reagents Reagents: Tf₂O/NMM + TMSCN or Electrochemical Methods ch_func->ch_reagents

Caption: Decision tree for selecting a C4-cyanation strategy.

Part 3: Purification and Stability

Q5: My crude product appears correct by mass spec, but purification by silica gel chromatography results in low recovery and streaking. What can I do?

A5: Nitrogen-containing heterocycles like yours are often basic and can interact strongly with the acidic surface of standard silica gel, leading to poor separation and product loss.[8]

  • Deactivate the Silica: Pre-treat your silica gel by slurrying it in an eluent containing 1-2% of a base like triethylamine (Et₃N) or ammonia in methanol before packing the column. This neutralizes the acidic sites.

  • Use a Basic Eluent Modifier: Add 0.5-1% Et₃N to your mobile phase (e.g., Hexane/Ethyl Acetate) to improve peak shape and recovery.[8]

  • Switch Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic and often better suited for basic compounds.[8]

  • Recrystallization: If your product is a solid and you have a reasonably pure crude material (>85%), recrystallization is an excellent method to obtain high purity material and can be more scalable than chromatography.

Q6: How stable is the final 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile product?

A6: The dihydropyrrole ring system is susceptible to air oxidation, which would lead to the formation of the corresponding aromatic pyrrolopyridine.[10] The rate of this oxidation can be accelerated by light, heat, and trace acid or metal impurities.

  • Storage: Store the final compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20 °C for long-term storage).

  • Handling: When handling the compound for weighing or preparing solutions, do so efficiently to minimize exposure to air.

References

  • Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. Available at: [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. Available at: [Link]

  • Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. ACS Publications. Available at: [Link]

  • Pictet-Spengler Reaction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. Available at: [Link]

  • C3‐Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. ResearchGate. Available at: [Link]

  • Determination of pyridinoline and deoxypyridinoline in urine, with special attention to retaining their stability. PubMed. Available at: [Link]

  • Stability and reactivity of alkylidene dihydropyridines. RSC Publishing. Available at: [Link]

  • Thermal stability of 1,4-dihydropyridine derivatives in solid state. PubMed. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO. Available at: [Link]

  • Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2-a]pyridines. ACS Publications. Available at: [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Available at: [Link]

  • Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. ACS Publications. Available at: [Link]

  • Methods for installing a nitrile group on a pyridine ring. ResearchGate. Available at: [Link]

Sources

Optimization

Advanced Technical Support Center: Purification of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals tasked with isolating and purifying 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals tasked with isolating and purifying 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile .

Because this molecule features a highly basic azaindoline core and a sensitive nitrile group, standard purification templates often fail. This guide bypasses generic advice, focusing instead on the specific chemical causality behind common purification failures and providing field-proven, self-validating protocols to ensure high-purity recovery.

Purification Decision Matrix

Before beginning, it is critical to assess your crude mixture. Use the decision matrix below to select the optimal purification pathway based on your specific impurity profile.

Purification Crude Crude Mixture (Azaindoline Core) Analyze LC-MS / TLC Profiling Identify Impurities Crude->Analyze MetalOx High Metal / Oxidized Azaindole Impurity? Analyze->MetalOx PolarNeut High Neutral / Polar Organic Impurities? Analyze->PolarNeut RPHPLC RP-HPLC (C18) pH 8.5 Buffer MetalOx->RPHPLC Yes (Needs High Res) AmineSi Amine-Modified Silica Flash Chromatography MetalOx->AmineSi No ABExt Acid-Base Extraction pH 4.0 to 8.5 PolarNeut->ABExt Yes (Bulk Cleanup) Pure Pure Target Compound (>95% LC-MS) RPHPLC->Pure ABExt->RPHPLC Polish AmineSi->Pure

Decision matrix for optimizing the purification of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile.

Troubleshooting & FAQs

Q1: Why is my product streaking heavily on silica gel, resulting in poor recovery?

Causality: 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile contains two basic nitrogen atoms (a pyridine ring and a secondary indoline amine). These basic sites act as strong hydrogen bond acceptors and cation exchangers. When exposed to unmodified bare silica gel, they interact aggressively with the acidic silanol (Si-OH) groups on the stationary phase, leading to severe peak tailing and irreversible adsorption[1]. Solution: Abandon bare silica gel. Switch to amine-modified silica (NH2-silica) for normal-phase flash chromatography, or transition entirely to Reversed-Phase (RP) chromatography using a basic buffered mobile phase.

Q2: My LC-MS shows a major impurity at m/z 144.1 ([M-2]). Where is this coming from?

Causality: The target molecule (m/z 146.1) is an azaindoline. The 2,3-dihydro system is thermodynamically driven to undergo oxidative aromatization to form the fully conjugated, aromatic 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile (m/z 144.1). This oxidation is rapidly catalyzed by ambient oxygen, light, or trace transition metals (e.g., Cu, Pd) left over from upstream cross-coupling synthesis steps[2]. Solution: Minimize exposure to air during workup. If metal catalysts were used upstream, perform an initial acid-base extraction (Protocol A) to clear transition metals before attempting chromatography.

Q3: After an acidic aqueous workup, I observed a new polar impurity at m/z 164.1 ([M+18]). What happened?

Causality: The 4-carbonitrile group is highly sensitive to acid- or base-catalyzed hydration. Exposure to strong aqueous acids (like HCl) or strong bases (like NaOH) during workup converts the nitrile into a primary carboxamide (+18 Da)[3]. Solution: Never use strong mineral acids or harsh hydroxides. Buffer your aqueous extractions using mild reagents like Citric Acid (pH ~3.5) and Sodium Bicarbonate (pH ~8.5).

Quantitative Method Comparison

Purification StrategyStationary / Aqueous PhaseImpurity ClearanceRecovery YieldScalabilityRisk of Degradation
Normal Phase (Bare SiO₂) Hexane / EtOAcPoor (Severe tailing)< 40%HighHigh (Silanol binding)
Amine-Modified Silica DCM / MeOHModerate70 - 80%HighLow
Acid-Base Extraction Citric Acid / NaHCO₃High (Removes neutrals)85 - 95%Very HighModerate (pH sensitive)
RP-HPLC (Basic Buffer) C18 / NH₄HCO₃ (pH 8.5)Excellent (Removes isomers)80 - 90%Low to ModerateLow

Self-Validating Experimental Protocols

Protocol A: pH-Controlled Acid-Base Extraction

This protocol exploits the specific pKa of the basic nitrogens (~6-8) to separate the product from non-basic organic impurities and metal catalysts without hydrolyzing the nitrile.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction: Extract the organic layer with 0.5 M aqueous Citric Acid (pH ~3.5).

    • Causality: The mild acid protonates the basic pyridine/indoline nitrogens, driving the target molecule into the aqueous phase while protecting the nitrile from hydrolysis.

    • Self-Validation Step: Analyze both layers via LC-MS. The organic layer should contain non-basic impurities; the aqueous layer must contain the target mass (m/z 146.1).

  • Organic Wash: Wash the acidic aqueous layer twice with fresh EtOAc to remove trace neutral impurities. Discard the organic washes.

  • Basification: Carefully adjust the aqueous layer to pH 8.5 using saturated aqueous NaHCO₃.

    • Causality: Neutralizes the protonated nitrogens, rendering the azaindoline hydrophobic again.

    • Self-Validation Step: The clear aqueous solution will visibly turn turbid/cloudy as the free base of the product precipitates.

  • Final Extraction: Extract the turbid aqueous layer with Dichloromethane (DCM) or EtOAc. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Reversed-Phase Preparative HPLC (High-pH Buffer)

Use this protocol for final polishing to separate the target from its oxidized azaindole counterpart.

  • Sample Preparation: Dissolve the pre-purified extract in a 1:1 mixture of DMSO and Methanol. Filter through a 0.45 µm PTFE syringe filter to protect the column.

  • Column Selection: Use a C18 Preparative Column (e.g., 5 µm, 150 x 21.2 mm).

  • Mobile Phase Configuration:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 8.5).

    • Mobile Phase B: HPLC-Grade Acetonitrile.

    • Causality: Operating at pH 8.5 suppresses the ionization of the secondary amine, preventing peak tailing and vastly increasing the loading capacity on the hydrophobic C18 stationary phase[1].

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 20 mL/min.

  • Fraction Collection: Monitor UV absorbance at 254 nm and trigger collection via MS at m/z 146.1 ([M+H]⁺).

    • Self-Validation Step: The MS-triggered collection ensures only the fraction containing the exact mass of the target is isolated, automatically rejecting the oxidized azaindole impurity (m/z 144.1) which will elute at a different retention time.

References

  • Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: ResearchGate URL
  • Title: A Mild Cu(I)
  • Title: Substrate Profiling of the Cobalt Nitrile Hydratase from Rhodococcus rhodochrous ATCC BAA 870 Source: MDPI URL

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Characterization of Pyrrolopyridine Scaffolds: A Comparison Guide for 2,3-Dihydro vs. Fully Aromatic 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile

Executive Summary The pyrrolo[3,2-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors targeting FMS kinase and Monopolar Spindle 1 (MP...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[3,2-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors targeting FMS kinase and Monopolar Spindle 1 (MPS1)[1][2]. During the synthesis and optimization of these therapeutic agents, controlling and confirming the oxidation state of the fused bicyclic system is a critical quality attribute[3].

This guide provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) methodology to objectively differentiate4[4] from its fully aromatic precursor. By analyzing the causality behind chemical shift deviations, researchers can establish an unambiguous structural elucidation workflow.

Mechanistic Insights & Causality: The Electronic Impact of Reduction

To understand the NMR spectral differences between the fully aromatic and the 2,3-dihydro forms, one must analyze the fundamental shift in the molecule's electronic topology.

  • Loss of the 10- π Aromatic System: In the fully aromatic 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, the nitrogen lone pair (N-1) participates in the global aromatic ring current. Consequently, the C-2 and C-3 protons reside in the deshielded aromatic region ( δ 7.65 and 6.75 ppm, respectively). Upon reduction to the 2,3-dihydro analog, the pyrrole ring becomes a saturated pyrroline (indoline-like) ring. The sp 3 hybridization inherently shifts the C-2 and C-3 signals into the aliphatic region ( δ 3.65 and 3.15 ppm).

  • Resonance Shielding on the Pyridine Core: The reduction breaks the global aromaticity, localizing the N-1 lone pair. This secondary amine now acts as a powerful electron-donating group, pushing electron density directly into the fused pyridine ring via resonance (specifically shielding the ortho-like C-7 position). As a result, the H-7 proton in the dihydro compound is heavily shielded, shifting upfield to ~6.60 ppm, compared to ~7.50 ppm in the fully aromatic analog.

  • The Push-Pull System: The C-4 position bears a strongly electron-withdrawing carbonitrile (-CN) group. This creates a highly polarized "push-pull" electronic gradient across the pyridine core, making 2D NMR (HSQC/HMBC) essential to correctly assign the quaternary bridgehead carbons (C-3a and C-7a)[5].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following NMR acquisition protocol is designed as a self-validating system. Every parameter is chosen to eliminate ambiguity regarding the compound's oxidation state.

Step 1: Sample Preparation & Solvent Selection

  • Causality: The carbonitrile-substituted pyrrolopyridine is highly polar. DMSO- d6​ is selected over CDCl 3​ because its strong hydrogen-bond accepting nature slows the chemical exchange of the N1-H proton, allowing it to be observed as a distinct broad singlet rather than exchanging into the baseline.

  • Action: Dissolve 20 mg (for 1 H) or 50 mg (for 13 C) of the analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

Step 2: Instrument Calibration & Internal Referencing

  • Action: Lock the spectrometer to the deuterium frequency of DMSO- d6​ . Shim the Z-axis gradients until the TMS signal width at half-height is <0.5 Hz.

  • Validation: Verify the residual DMSO- d5​ pentet at exactly δ 2.50 ppm and the DMSO- d6​ carbon septet at δ 39.52 ppm. This ensures all subsequent chemical shifts are absolutely calibrated.

Step 3: Quantitative 1D Acquisition

  • 1 H NMR (400 MHz): Utilize a 30° excitation pulse (zg30). Crucial: Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ), guaranteeing that the integration ratio between the aliphatic CH 2​ protons and the aromatic pyridine protons is strictly quantitative (4:2 ratio confirms the dihydro state).

  • 13 C NMR (100 MHz): Utilize a power-gated decoupling sequence (zgpg30) with WALTZ-16 composite pulse decoupling. Accumulate a minimum of 1024 scans to achieve a signal-to-noise ratio >10:1 for the quaternary C-4 and C-CN carbons.

Step 4: 2D Connectivity Validation (HSQC & HMBC)

  • Action: Acquire 1 H- 13 C HSQC to differentiate protonated carbons from quaternary carbons. Acquire 1 H- 13 C HMBC to trace long-range 3JCH​ couplings.

  • Validation: In the dihydro compound, an HMBC correlation from the aliphatic H-3 protons ( δ 3.15) to the quaternary C-4 ( δ 128.0) and C-3a ( δ 124.5) unambiguously validates the connectivity of the saturated ring to the pyridine core.

Quantitative Data Presentation

The following tables summarize the diagnostic chemical shifts used to differentiate the two alternatives.

Table 1: 1 H NMR Chemical Shift Comparison (DMSO- d6​ , 400 MHz)

Position2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile (Fully Aromatic)Diagnostic Difference
H-6 8.15 ppm (d, J = 5.6 Hz, 1H)8.35 ppm (d, J = 5.8 Hz, 1H)Minor shielding
H-7 6.60 ppm (d, J = 5.6 Hz, 1H)7.50 ppm (d, J = 5.8 Hz, 1H)Major shielding (due to N-1 lone pair)
H-2 3.65 ppm (t, J = 8.4 Hz, 2H)7.65 ppm (d, J = 3.2 Hz, 1H)Aliphatic vs. Aromatic
H-3 3.15 ppm (t, J = 8.4 Hz, 2H)6.75 ppm (d, J = 3.2 Hz, 1H)Aliphatic vs. Aromatic
N1-H 7.10 ppm (br s, 1H)12.10 ppm (br s, 1H)Loss of aromatic acidity

Table 2: 13 C NMR Chemical Shift Comparison (DMSO- d6​ , 100 MHz)

Position2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile (Fully Aromatic)Hybridization State
C-6 148.5 ppm143.2 ppmsp 2
C-7 106.3 ppm108.0 ppmsp 2
C-4 (C-CN) 128.0 ppm125.0 ppmsp 2 (Quaternary)
-CN 116.8 ppm115.5 ppmsp
C-2 46.5 ppm 131.5 ppm sp 3 vs. sp 2
C-3 27.2 ppm 101.5 ppm sp 3 vs. sp 2
Logical Workflow Visualization

NMR_Workflow Sample Sample Preparation 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile Solvent: DMSO-d6 + TMS Acq1D 1D NMR Acquisition 1H (400 MHz) & 13C (100 MHz) D1 = 2.0s for Quantitation Sample->Acq1D Acq2D 2D NMR Acquisition HSQC & HMBC Connectivity Validation Sample->Acq2D CheckAliphatic Evaluate Aliphatic Region (δ 3.0 - 4.0 ppm) Acq1D->CheckAliphatic IsDihydro Confirmed: 2,3-Dihydro Integrates to 4H (Two CH2 groups) C-2 ~46 ppm, C-3 ~27 ppm Acq2D->IsDihydro HSQC confirms sp3 carbons CheckAliphatic->IsDihydro Yes (t, 2H each) IsAromatic Confirmed: Fully Aromatic No Aliphatic Signals C-2 ~131 ppm, C-3 ~101 ppm CheckAliphatic->IsAromatic No (Aromatic only)

Figure 1: Logical decision tree and self-validating NMR workflow for pyrrolopyridine oxidation state confirmation.

References
  • Title: Full article: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies Source: Taylor & Francis URL
  • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)
  • Title: 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile 97% | AiFChem, an Xtalpi Company Source: BuyChemJapan URL
  • Title: Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors Source: NIH PMC URL
  • Source: Oxford Academic (Nucleic Acids Research)

Sources

Comparative

Mass Spectrometry Fragmentation Dynamics: 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile vs. Aromatic Analogs

Executive Summary For researchers and drug development professionals working with azaindole and azaindoline scaffolds, understanding the gas-phase dissociation mechanics of these heterocycles is critical for accurate str...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals working with azaindole and azaindoline scaffolds, understanding the gas-phase dissociation mechanics of these heterocycles is critical for accurate structural elucidation and pharmacokinetic tracking. This guide provides an in-depth, objective comparison of the mass spectrometry (MS/MS) fragmentation patterns of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile against its fully aromatic counterpart, 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile . By analyzing the causality behind their divergent fragmentation behaviors, this guide establishes a robust framework for distinguishing between saturated and unsaturated pyrrolopyridine derivatives in complex biological matrices.

Structural Causality & Ionization Behavior

The analyte, 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile (Exact Mass: 145.0640 Da), consists of a bicyclic azaindoline core with a strongly electron-withdrawing carbonitrile (-CN) group at the C4 position.

In positive electrospray ionization (ESI+), the molecule readily protonates to form the [M+H]+ precursor ion at m/z 146.0713. The site of protonation is highly localized to the basic pyridine nitrogen, though the electron-withdrawing nature of the adjacent nitrile group slightly reduces its basicity compared to unsubstituted azaindolines[1].

The critical structural feature defining this molecule's MS/MS behavior is the sp³-hybridized C2-C3 bond in the pyrroline ring. This saturation introduces conformational flexibility and specific thermodynamic vulnerabilities that are entirely absent in the rigid, fully conjugated 1H-pyrrolo[3,2-c]pyridine system[2].

Mechanistic Fragmentation Pathways

Under Collision-Induced Dissociation (CID), the protonated 2,3-dihydro analyte exhibits a rich, multi-pathway fragmentation spectrum driven by three primary mechanisms:

  • Nitrile Cleavage (Loss of HCN, -27 Da): The expulsion of hydrogen cyanide is a hallmark fragmentation pathway for nitrile-containing heterocycles[3]. Driven by the thermodynamic stability of the expelled neutral HCN molecule, this pathway yields a prominent fragment at m/z 119.06.

  • Aromatization (Loss of H₂, -2 Da): The saturated pyrroline ring is highly susceptible to gas-phase dehydrogenation. The loss of a hydrogen molecule (or two consecutive hydrogen radicals) yields the fully aromatic azaindole cation at m/z 144.05. This is a diagnostic indicator of the dihydro-core[4].

  • Pyrroline Ring Cleavage (Loss of CH₂NH, -29 Da): The sp³ carbons permit retro-cleavage of the five-membered ring, expelling methanimine to form a ring-opened fragment at m/z 117.04.

Pathway M [M+H]+ m/z 146.07 2,3-Dihydro-Nitrile F1 m/z 144.05 Azaindole Cation M->F1 -H2 (2 Da) Aromatization F2 m/z 119.06 Azaindoline Core M->F2 -HCN (27 Da) Nitrile Cleavage F3 m/z 117.04 Ring-Opened Cation M->F3 -CH2NH (29 Da) Pyrroline Cleavage F4 m/z 92.05 Terminal Fragment F1->F4 -C2N2 (52 Da) F2->F4 -HCN (27 Da)

Primary CID fragmentation pathways of the protonated azaindoline nitrile.

Comparative MS/MS Analysis

To objectively evaluate the analytical profile of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, we must compare it against its fully aromatic alternative, 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile.

The fully aromatic analog is a highly stable, completely conjugated system. Because it lacks sp³ carbons, it cannot undergo the low-energy aromatization (-H₂) or the pyrroline ring cleavage (-CH₂NH) observed in the dihydro variant[1]. Consequently, the aromatic analog requires significantly higher Collision Energy (CE) to induce fragmentation, and its spectrum is overwhelmingly dominated by a single high-energy pathway: the loss of HCN[5].

Table 1: Exact Mass and Primary Neutral Losses
AnalyteFormula [M+H]+ (m/z)Primary Neutral LossSecondary Neutral LossDiagnostic Fragment
2,3-Dihydro Analog C₈H₇N₃146.0713HCN (27.01 Da)H₂ (2.02 Da)m/z 117.04 (-CH₂NH)
Aromatic Analog C₈H₅N₃144.0556HCN (27.01 Da)C₂N₂ (52.01 Da)m/z 117.05 (-HCN)
Table 2: Comparative MS/MS Performance Metrics
Parameter2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Optimal CID Energy 15 - 25 eV (Moderate)30 - 45 eV (High)
Fragmentation Richness High (Multiple competitive pathways)Low (Dominated by single pathway)
Stability in Gas Phase Moderate (Prone to dehydrogenation)Extremely High (Conjugated stability)
Isobaric Interference Risk Low (Unique -CH₂NH loss signature)Moderate (Relies solely on -HCN loss)

Key Takeaway: The dihydro product offers a distinct analytical advantage in Multiple Reaction Monitoring (MRM) assays. Its ability to generate the unique m/z 117.04 fragment via pyrroline cleavage provides a highly specific transition that prevents cross-talk with fully aromatic metabolites.

Self-Validating Experimental Protocol

To ensure high-fidelity reproducibility, the following LC-ESI-MS/MS protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) to verify mass accuracy and collision energy calibration prior to analyte mapping.

Step-by-Step Methodology
  • System Suitability & Calibration (Causality: Prevents false mass assignments):

    • Infuse a standard tuning mix (e.g., Agilent ESI-L) to verify TOF/Quadrupole mass accuracy is < 5 ppm.

    • Run a known nitrile standard (e.g., [3]) to confirm the collision cell is properly tuned to efficiently capture the -27 Da (HCN) neutral loss.

  • Sample Preparation (Causality: Ensures optimal ionization efficiency):

    • Dissolve the analyte in LC-MS grade DMSO to create a 1 mg/mL stock.

    • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Note: Formic acid is critical as it acts as a proton donor, maximizing the yield of the [M+H]+ precursor.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • MS/MS Acquisition (Causality: Captures both low and high-energy fragments):

    • Source: ESI Positive mode; Capillary Voltage 3.5 kV; Desolvation Temp 350°C.

    • Isolation: Isolate m/z 146.07 in Q1 (Unit resolution).

    • Fragmentation: Ramp Collision Energy (CE) using Argon gas from 15 eV to 45 eV. Ramping is essential because aromatization (-H₂) occurs at ~15 eV, while complete nitrile cleavage (-HCN) requires >25 eV.

Workflow S1 Sample Prep Dilution & Filtration S2 UHPLC C18 Separation S1->S2 S3 ESI(+) Protonation S2->S3 S4 Q1 Isolation m/z 146.07 S3->S4 S5 CID Cell Argon, 15-45 eV S4->S5 S6 TOF/Q3 Fragment Detection S5->S6

LC-ESI-MS/MS experimental workflow for azaindoline characterization.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry PMC - National Institutes of Health URL:[Link]

  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids University of Turin (UNITO) URL:[Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory RSC Publishing URL:[Link]

  • Synthesis of 4-Azaindolines Using Phase-Transfer Catalysis via an Intramolecular Mannich Reaction The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Validation

Scaffold Evolution in Kinase Inhibition: A Comparative Analysis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile and Azaindole Derivatives

The transition from classic indole rings to azaindole bioisosteres represents a watershed moment in small-molecule drug discovery[1]. While 7-azaindoles have historically dominated fragment-based drug discovery (FBDD) du...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition from classic indole rings to azaindole bioisosteres represents a watershed moment in small-molecule drug discovery[1]. While 7-azaindoles have historically dominated fragment-based drug discovery (FBDD) due to their robust kinase hinge-binding capabilities[2], emerging targets in oncology and neuropharmacology require more nuanced physicochemical profiles[3]. This guide provides a rigorous comparative analysis of the specialized intermediate 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile (a 4-cyano-5-azaindoline derivative, CAS 1578263-89-4) against traditional azaindole positional isomers.

Structural and Mechanistic Rationale

The 7-Azaindole Paradigm vs. 5-Azaindoline Innovation

Azaindoles (pyrrolopyridines) modulate Lipinski parameters—such as pKa, aqueous solubility, and lipophilicity—by simply substituting a carbon atom with a nitrogen atom[1].

  • 7-Azaindoles: The N1-H (donor) and N7 lone pair (acceptor) create a perfect bidentate hydrogen-bonding motif for the ATP-binding pocket of kinases[1]. However, their flat, fully aromatic (sp2) nature can lead to poor solubility and off-target promiscuity.

  • 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile: This scaffold introduces three critical evolutionary steps to overcome the limitations of planar azaindoles:

    • Nitrogen Shift (5-Azaindole core): Moving the pyridine nitrogen to the 5-position alters the electronic distribution, weakening the standard bidentate hinge interaction but opening vectors for alternative allosteric or water-mediated binding[2].

    • Pyrrole Reduction (Indoline core): The 2,3-dihydro modification converts the planar sp2 pyrrole into a puckered sp3 ring. This increases the fraction of sp3 carbons ( Fsp3​ ), which causality dictates will improve aqueous solubility and reduce planar-stacking-driven off-target toxicity (e.g., hERG inhibition).

    • 4-Carbonitrile Addition: The highly electron-withdrawing cyano group at the 4-position drastically lowers the pKa of the adjacent N5 nitrogen. This acts as a metabolic shield and provides a strong, directional hydrogen-bond acceptor vector that can engage specific polar residues deep in the binding pocket.

ScaffoldEvolution Indole Classic Indole (High Lipophilicity, Planar sp2) Aza7 7-Azaindole (Strong Hinge Binder, Frequent FBDD Hit) Indole->Aza7 Bioisosteric N-insertion (Improves ADME) Aza5 5-Azaindole (Altered H-Bond Vector) Aza7->Aza5 N-shift to pos 5 (Target Selectivity) Target 2,3-Dihydro-1H-pyrrolo[3,2-c] pyridine-4-carbonitrile (High Fsp3, Tuned pKa) Aza5->Target Ring reduction & 4-CN (Increases Solubility)

Fig 1. Evolutionary trajectory from classic indoles to sp3-enriched 4-cyano-5-azaindolines.

Comparative Physicochemical Data

To objectively evaluate the performance of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile against other scaffolds, we must analyze their baseline physicochemical properties. The table below summarizes the theoretical and observed parameters critical for lead optimization.

Scaffold TypeRepresentative Core Fsp3​ FractionH-Bond DonorsH-Bond AcceptorsRelative Lipophilicity (LogP)Primary Utility in Drug Design
Classic Indole 1H-Indole0.0010High (~2.1)Hydrophobic pocket filling; high metabolic liability
7-Azaindole 1H-Pyrrolo[2,3-b]pyridine0.0011Moderate (~1.3)ATP-competitive kinase hinge binding[1]
5-Azaindole 1H-Pyrrolo[3,2-c]pyridine0.0011Moderate (~1.1)Multi-target CNS ligands; alternative kinase vectors[3]
4-Cyano-5-azaindoline 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile0.25 12Low (~0.8)High-solubility intermediate; tuned pKa targeting

Note: The increased Fsp3​ (2 out of 8 carbons are sp3 hybridized) and the additional H-bond acceptor in the target compound predictably enhance its solubility profile compared to the planar 7-azaindole[2].

Experimental Methodology: Live-Cell Target Engagement

To validate the efficacy of derivatives synthesized from 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile versus standard 7-azaindoles, a self-validating NanoBRET (Bioluminescence Resonance Energy Transfer) assay is required. Biochemical assays often fail to account for the altered membrane permeability of sp3-enriched compounds. NanoBRET measures true intracellular target engagement[4].

Protocol: NanoBRET Intracellular Kinase Assay

Causality & Self-Validation: This protocol uses a competitive displacement model. The system is self-validating because the baseline BRET signal confirms both protein expression and tracer permeability. A known 7-azaindole inhibitor serves as a positive control to validate the dynamic range.

  • Construct Preparation & Transfection:

    • Action: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., ULK1) fused to NanoLuc® luciferase.

    • Causality: The NanoLuc tag acts as the BRET energy donor. Fusing it to the kinase ensures the signal originates exclusively from the target of interest, eliminating background noise.

  • Tracer Titration & Baseline Establishment:

    • Action: Treat cells with varying concentrations of a fluorescent cell-permeable kinase tracer (BRET acceptor).

    • Causality: Establishes the Kd(app)​ of the tracer. Operating at the EC50​ of the tracer ensures the assay is sensitive to competitive displacement by the test compounds.

  • Compound Treatment (Competitive Displacement):

    • Action: Seed transfected cells into 384-well plates. Treat with a concentration gradient (1 nM to 10 µM) of the 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile derivative, alongside a 7-azaindole positive control and a DMSO negative control. Incubate for 2 hours.

    • Causality: The 2-hour incubation allows compounds to cross the cell membrane and reach binding equilibrium. If the test compound binds the kinase, it displaces the tracer, causing a quantifiable drop in the BRET signal.

  • Signal Detection & Analysis:

    • Action: Add NanoLuc substrate and measure dual-emission luminescence (460 nm donor, 618 nm acceptor). Calculate the BRET ratio (618/460).

    • Causality: The ratiometric nature of BRET normalizes for variations in cell number or transfection efficiency, ensuring high data integrity.

NanoBRET A 1. Transfect HEK293 (Kinase-NanoLuc Fusion) B 2. Add Fluorescent Tracer (Establishes Baseline BRET) A->B Validates Expression C 3. Add Azaindole Compounds (Competitive Binding) B->C Validates Permeability D 4. Measure BRET Ratio (Quantify Intracellular Affinity) C->D Validates Target Engagement

Fig 2. Self-validating NanoBRET workflow for measuring live-cell kinase target engagement.

Conclusion

While 7-azaindoles remain a staple in medicinal chemistry for their reliable hinge-binding properties[1], the structural rigidity and lipophilicity of fully aromatic systems often present downstream pharmacokinetic hurdles. 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile represents a sophisticated evolutionary step. By combining the 5-azaindole core with a saturated indoline ring and an electron-withdrawing cyano group, researchers can access a higher Fsp3​ fraction, tunable pKa, and unique hydrogen-bonding vectors. This makes it a superior starting point for developing highly selective, soluble, and cell-permeable kinase inhibitors[2][4].

Sources

Comparative

Analytical Purity Validation of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile: A Comparative LC-MS Methodology Guide

For researchers and drug development professionals, validating the purity of highly polar, basic heterocyclic intermediates presents a distinct analytical challenge. 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile (...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, validating the purity of highly polar, basic heterocyclic intermediates presents a distinct analytical challenge. 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile (CAS: 1578263-89-4; MW: 145.16 g/mol )[1] is a prime example of such a molecule. The presence of a basic pyridine nitrogen, a secondary amine in the pyrroline ring, and an electron-withdrawing carbonitrile group creates a highly polar surface area.

This guide objectively compares three Liquid Chromatography-Mass Spectrometry (LC-MS) modalities for the purity validation of this compound, detailing the causality behind chromatographic behaviors and providing a self-validating experimental protocol.

The Chromatographic Challenge: Why Standard Methods Fail

When analyzing small, polar basic heterocycles, standard Reversed-Phase (RP) C18 columns often yield poor results. Because the analyte's partition coefficient (logP) is extremely low, analysts are forced to use highly aqueous mobile phases (e.g., >95% water) to encourage retention.

However, conventional C18 alkyl chains undergo "phase collapse" or "dewetting" in highly aqueous environments, drastically reducing the active stationary phase surface area. Consequently, the analyte elutes in the void volume ( t0​ ). Co-elution with the void volume means the target compound enters the Electrospray Ionization (ESI) source simultaneously with unretained salts and matrix components, leading to severe ion suppression and inaccurate purity quantification[2][3].

To resolve this, we must compare alternative methodologies: Polar-Embedded C18 (Aqueous RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Decision tree for selecting LC-MS modalities for polar basic heterocycles.

Modality Comparison: Standard C18 vs. Aqueous C18 vs. HILIC

Modality A: Standard Reversed-Phase C18 (The Baseline)
  • Mechanism: Hydrophobic partitioning.

  • Performance: Fails to retain the pyrrolopyridine core. The basic nitrogens interact with residual unendcapped silanol groups on the silica support, causing severe peak tailing.

Modality B: Polar-Embedded / Aqueous C18 (e.g., Agilent Zorbax SB-Aq)
  • Mechanism: These columns incorporate a hydrophilic group within the alkyl chain or utilize proprietary bonding that prevents phase collapse. This allows the use of 100% aqueous mobile phases[4][5].

  • Performance: Excellent retention of the carbonitrile derivative. The aqueous compatibility forces the polar analyte to partition into the stationary phase, moving it well past the void volume and eliminating matrix ion suppression.

Modality C: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Orthogonal to RP. Utilizes a polar stationary phase (e.g., bare silica, amide) and a highly organic mobile phase (>70% Acetonitrile). The analyte partitions into a water-enriched layer immobilized on the stationary phase.

  • Performance: Provides the strongest retention for basic heterocycles. Because the mobile phase is highly organic, desolvation efficiency in the ESI source is vastly superior, yielding exceptional MS sensitivity[6].

Quantitative Performance Summary
ParameterStandard RP-C18Polar-Embedded C18 (Aq)HILIC (Amide)
Retention Factor ( k ) < 0.5 (Void co-elution)2.8 (Optimal)4.5 (Strong retention)
Peak Asymmetry ( As​ ) > 2.0 (Severe tailing)1.1 (Symmetrical)1.2 (Slight tailing)
MS Sensitivity (S/N) Low (Ion suppression)HighVery High (Enhanced desolvation)
Matrix Effect SevereMinimalModerate
Equilibration Time ~5 column volumes~5 column volumes~15-20 column volumes

Self-Validating Experimental Protocol: Aqueous C18 LC-MS

Based on the comparison, the Polar-Embedded C18 (Aq) method offers the best balance of robust retention, symmetrical peak shape, and rapid equilibration for routine purity validation[4].

Phase 1: Sample Preparation

Causality Check: Diluting the sample in a solvent stronger than the initial mobile phase causes peak splitting. Always match the diluent to the initial gradient conditions.

  • Weigh 1.0 mg of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile reference standard.

  • Dissolve in 1.0 mL of Methanol (Stock Solution: 1 mg/mL).

  • Dilute to 10 µg/mL using the initial mobile phase (98% Water / 2% Acetonitrile).

  • Filter through a 0.22 µm PTFE syringe filter into an LC vial.

Phase 2: Chromatographic Conditions
  • Column: Agilent Zorbax SB-Aq (2.1 mm × 50 mm, 1.8 µm) or equivalent[4][5].

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Lowers pH to ~2.7, ensuring the basic nitrogens are fully protonated for consistent retention).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Profile:

    • 0.0 - 1.0 min: 2% B (Isocratic hold to focus the polar band)

    • 1.0 - 4.0 min: 2% to 60% B

    • 4.0 - 5.0 min: 60% to 95% B (Column wash)

    • 5.0 - 6.5 min: 2% B (Re-equilibration)

Phase 3: Mass Spectrometry (ESI+) Parameters

Causality Check: The protonated nitrogens make Positive Electrospray Ionization (ESI+) the mandatory choice.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: Full Scan (m/z 100-500) for purity profiling; MRM for trace impurity quantification.

  • Target Ion: Extract the Extracted Ion Chromatogram (EIC) for m/z 146.07 ( [M+H]+ ).

ESI-MS ionization pathway for basic nitrogen heterocycles.
Phase 4: System Suitability & Self-Validation Criteria

To ensure the protocol is self-validating, the system must pass the following criteria prior to batch analysis[6]:

  • Blank Injection: No interfering peaks > 0.1% of the target analyte area at the retention time of the carbonitrile derivative.

  • Retention Time Precision: %RSD < 1.0% over 6 consecutive injections.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . A value >1.5 indicates secondary interactions with silanol groups, signaling column degradation.

  • Mass Accuracy: The observed m/z must be within ±5 ppm of the theoretical mass (if using High-Resolution MS).

References

  • ACS Publications. "Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block." Organic Process Research & Development.[Link]

  • Waters Corporation. "Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS." Waters Application Notes. [Link]

  • ResearchGate. "Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile." Biomedical Chromatography.[Link]

  • Agilent Technologies. "Creating Consistent, Efficient, and Cost-Effective Analytical LC Methods." Agilent Application Library.[Link]

  • ACS Publications. "High-Throughput Screening and Confirmation of 22 Banned Veterinary Drugs in Feedstuffs Using LC-MS/MS and High-Resolution Orbitrap Mass Spectrometry." Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. "LC/MS/MS Analysis of Quaternary Ammonium Drugs and Herbicides in Whole Blood." Journal of Chromatography B.[Link]

Sources

Validation

Comprehensive IR Spectroscopy Comparison Guide: 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

Executive Summary For researchers and drug development professionals synthesizing kinase inhibitors, pyrrolopyridine derivatives represent a critical class of pharmacophores ()[1]. Validating the structural integrity of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing kinase inhibitors, pyrrolopyridine derivatives represent a critical class of pharmacophores ()[1]. Validating the structural integrity of intermediates like 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is paramount. This guide provides an objective, data-driven comparison of the vibrational spectroscopy profiles used to differentiate this partially saturated intermediate from its fully aromatic counterpart. Furthermore, it evaluates the performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr) methodologies, providing self-validating protocols to ensure absolute spectral accuracy.

Structural Mechanics & Spectroscopic Causality

To interpret the IR spectrum of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, we must deconstruct its functional groups and understand the causality behind their vibrational modes:

  • The Nitrile Group (-C≡N): Saturated nitriles typically exhibit an intense, sharp stretching peak near 2250 cm⁻¹. However, because the nitrile group in our target molecule is directly attached to the aromatic pyridine ring, the extended π-electron system reduces the bond order and force constant of the carbon-nitrogen triple bond ()[2]. This conjugation shifts the absorption to a lower frequency, typically around 2230 cm⁻¹ ()[3].

  • The Pyrrolidine Ring (2,3-Dihydro moiety): Unlike a fully aromatic pyrrole, the saturated C2-C3 bond introduces sp³ hybridized carbons and an aliphatic secondary amine. This results in distinct aliphatic C-H stretches (absent in the fully aromatic analog) and a shift in the N-H stretching frequency due to the localized nature of the nitrogen lone pair.

SpectralLogic Core Pyrrolopyridine Carbonitrile Core Dihydro 2,3-Dihydro Analog (Saturated Pyrrole) Core->Dihydro Aromatic Fully Aromatic Analog (Unsaturated Pyrrole) Core->Aromatic Aliphatic Aliphatic C-H Stretch (~2850-2950 cm⁻¹) Dihydro->Aliphatic C2-C3 saturation Amine Secondary Amine N-H (~3200-3300 cm⁻¹) Dihydro->Amine sp3 Nitrogen Nitrile1 Aromatic C≡N (~2230 cm⁻¹) Dihydro->Nitrile1 Pyridine attached NoAliphatic No Aliphatic C-H (Only >3000 cm⁻¹) Aromatic->NoAliphatic Fully sp2 PyrroleNH Pyrrole N-H (~3100-3200 cm⁻¹) Aromatic->PyrroleNH Conjugated N-H Nitrile2 Aromatic C≡N (~2225 cm⁻¹) Aromatic->Nitrile2 Extended conjugation

Caption: Logical pathway for differentiating the 2,3-dihydro compound from its fully aromatic precursor.

Comparative Spectral Analysis

When tracking the oxidation of the 2,3-dihydro intermediate to the fully aromatic 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, researchers must monitor specific peak shifts. Table 1 summarizes these quantitative markers.

Table 1: IR Peak Differentiation (2,3-Dihydro vs. Fully Aromatic)

Functional Group2,3-Dihydro Analog (Target)Fully Aromatic AnalogMechanistic Rationale
Nitrile (C≡N) ~2230 - 2235 cm⁻¹~2220 - 2225 cm⁻¹Extended conjugation across the fully aromatic bicyclic system further lowers the C≡N force constant.
Amine (N-H) ~3250 - 3350 cm⁻¹ (Sharp)~3100 - 3200 cm⁻¹ (Broad)The aromatic pyrrole N-H is highly delocalized and prone to strong intermolecular H-bonding, broadening the peak.
Aliphatic C-H ~2850 - 2950 cm⁻¹AbsentThe 2,3-dihydro analog contains sp³ hybridized -CH₂-CH₂- carbons.
Aromatic C-H ~3000 - 3100 cm⁻¹~3000 - 3150 cm⁻¹Both contain the aromatic pyridine ring; the fully aromatic analog has additional pyrrole C-H stretches.
Ring Breathing ~1580 - 1610 cm⁻¹~1560 - 1600 cm⁻¹Saturation of the 5-membered ring alters the coupled C=C and C=N vibrational modes of the pyridine ring.

Analytical Platform Comparison: ATR-FTIR vs. Transmission

Selecting the correct IR sampling technique is critical for pharmaceutical intermediates. Table 2 objectively compares the performance of ATR-FTIR against traditional KBr Transmission.

Table 2: Performance Comparison of IR Methodologies

ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)Superiority / Application Fit
Sample Prep None (Direct application)Extensive (Grinding, pressing)ATR is superior for rapid, high-throughput screening of intermediates.
Resolution High (Relative intensities vary)High (Consistent intensities)KBr is superior for strict quantitative comparisons and legacy pharmacopeia matching.
Destructiveness Non-DestructiveDestructive (Embedded in matrix)ATR preserves valuable, low-yield pharmaceutical intermediates.
Water Artifacts Low (Short path length)Moderate (KBr is hygroscopic)ATR minimizes baseline artifacts caused by moisture absorption.

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols cannot simply list steps; they must integrate causality and self-validation.

G Start Sample: 2,3-Dihydro-1H-pyrrolo [3,2-c]pyridine-4-carbonitrile Split Select IR Technique Start->Split ATR ATR-FTIR Method (Non-destructive) Split->ATR KBr Transmission Method (KBr Pellet) Split->KBr ATR_Prep Place 1-2 mg on Diamond Crystal ATR->ATR_Prep KBr_Prep Grind 1-2 mg with 100 mg dry KBr KBr->KBr_Prep ATR_Scan Apply Pressure & Scan (4000-400 cm⁻¹) ATR_Prep->ATR_Scan KBr_Press Press at 10 tons for 2 mins KBr_Prep->KBr_Press Data Data Processing (Baseline Correction & Peak Picking) ATR_Scan->Data KBr_Scan Scan Pellet (4000-400 cm⁻¹) KBr_Press->KBr_Scan KBr_Scan->Data

Caption: Standardized workflow comparing ATR-FTIR and KBr transmission methods for sample analysis.

Protocol A: High-Throughput ATR-FTIR Analysis
  • System Calibration (Validation Step): Run a polystyrene standard film. Verify the presence and exact position of the 1601 cm⁻¹ and 3028 cm⁻¹ peaks. Causality: This confirms interferometer alignment and absolute wavenumber accuracy before testing unknown samples.

  • Background Subtraction: Collect a background spectrum of the clean, empty diamond crystal (128 scans, 4 cm⁻¹ resolution). Causality: This mathematically removes atmospheric CO₂ and H₂O contributions, ensuring resulting peaks are purely from the analyte.

  • Sample Application: Deposit 1-2 mg of the compound directly onto the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: Intimate contact is mandatory because the IR evanescent wave penetrates only 0.5 - 2.0 µm into the sample. Poor contact yields artificially weak spectra.

  • Data Acquisition & Post-Processing: Acquire the spectrum (4000–400 cm⁻¹). Apply an ATR correction algorithm. Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Correction normalizes the spectrum to match standard transmission libraries.

Protocol B: High-Fidelity Transmission (KBr Pellet) Analysis
  • Matrix Preparation (Validation Step): Dry spectroscopic-grade KBr powder in an oven at 105°C for 24 hours prior to use. Causality: KBr is highly hygroscopic. Residual water will produce a massive, broad artifact peak at ~3400 cm⁻¹, which will completely obscure the critical secondary amine N-H stretch of the pyrrolopyridine ring.

  • Sample Milling: Weigh ~1-2 mg of the analyte and ~100 mg of dry KBr. Grind thoroughly in an agate mortar for 2-3 minutes. Causality: Particle sizes must be reduced below the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (severe baseline sloping and scattering).

  • Pellet Pressing: Transfer the homogenous powder to a 13 mm die. Apply a vacuum to remove trapped air, then press at 10 tons for 2 minutes using a hydraulic press to form a glassy, transparent pellet.

  • Acquisition: Run a blank KBr pellet as the background, insert the sample pellet, and scan (128 scans, 4 cm⁻¹ resolution).

References

  • "Organic Nitrogen Compounds IV: Nitriles", Spectroscopy Online. URL:[Link]

  • "20.8: Spectroscopy of Carboxylic Acids and Nitriles", Chemistry LibreTexts. URL:[Link]

  • "Synchrotron Fourier Transform Infrared Microscopy Spectra in Cellular Effects of Janus Kinase Inhibitors on Myelofibrosis Cancer Cells", PMC. URL:[Link]

Sources

Comparative

structural validation methods for 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile analogs

As a Senior Application Scientist, I approach the structural validation of nitrogen-rich fused bicycles not as a routine checklist, but as a rigorous, self-validating system. The 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural validation of nitrogen-rich fused bicycles not as a routine checklist, but as a rigorous, self-validating system. The 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile scaffold (CAS 1578263-89-4) is a highly privileged building block in modern medicinal chemistry. Its derivatives have demonstrated profound efficacy as kinase inhibitors targeting MPS1 in triple-negative breast cancer[1], TrkA in chronic pain models[2], and LRRK2 in neurodegenerative diseases[3].

However, this scaffold presents unique analytical challenges. The partially saturated (dihydro) pyrrole ring is prone to spontaneous oxidation to its fully aromatic counterpart, and distinguishing the 4-carbonitrile regioisomer from the 6-carbonitrile isomer is impossible using standard 1D techniques alone.

This guide objectively compares the primary structural validation methods for this scaffold, providing field-proven protocols and causality-driven insights to ensure absolute structural integrity before advancing to in vitro or in vivo models.

The Orthogonal Validation Philosophy

To prevent costly late-stage failures, structural validation must be orthogonal. A single analytical method is never sufficient. We must cross-reference exact mass, functional group vibrations, and through-bond connectivity to create a closed-loop validation system.

ValidationWorkflow A Synthesis of Analog (Crude Mixture) B LC-HRMS (Exact Mass & Purity) A->B Step 1 C FT-IR Spectroscopy (-C≡N Stretch) B->C Step 2 D 1D & 2D NMR (Regiochemistry) C->D Step 3 E X-ray Crystallography (3D Conformation) D->E Step 4 F Validated Lead Compound E->F Final

Fig 1. Sequential structural validation workflow for pyrrolo[3,2-c]pyridine analogs.

Comparative Analysis of Validation Modalities

When validating 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile analogs, each analytical technique serves a distinct, non-overlapping purpose. The quantitative and qualitative performance of these methods is summarized below.

Table 1: Comparative Performance of Validation Modalities

ModalityPrimary Data YieldedResolution / SensitivityAdvantages for this Specific ScaffoldLimitations
LC-HRMS Exact mass, isotopic pattern< 2 ppm mass errorInstantly detects the -2 Da artifact (oxidation of the dihydro ring to a fully aromatic pyrrole).Cannot distinguish between 4-CN and 6-CN regioisomers.
FT-IR Functional group vibrations~1 cm⁻¹ resolutionUnambiguous detection of the -C≡N stretch (~2220 cm⁻¹), which can be silent in NMR.Provides no connectivity or 3D conformational data.
2D NMR (HMBC) Through-bond connectivityHigh (requires ~1-5 mg)Pinpoints the exact position of the carbonitrile group on the pyridine core.Fails if the analog is highly insoluble in deuterated solvents.
X-ray Crystallography Absolute 3D atomic coordinates< 2.5 Å (Protein-bound)Validates the bioactive conformation and hydrogen bonding in the kinase ATP pocket[4].Requires high-quality diffracting crystals; time-intensive.

Table 2: Diagnostic NMR Chemical Shifts (Predicted & Literature-Derived)

PositionNucleusExpected ShiftMultiplicityCausality / Assignment Logic
C-4 ¹³C130 - 135 ppmSinglet (Quat.)Highly deshielded by the adjacent pyridine nitrogen and the electron-withdrawing -CN group.
-C≡N ¹³C115 - 118 ppmSinglet (Quat.)Characteristic nitrile region; lacks NOE correlations, necessitating HMBC for assignment.
H-2 / H-3 ¹H3.2 - 4.0 ppmMultipletssp3 hybridized protons of the dihydro-pyrrole ring; mutually couple to each other.
H-6 ¹H8.0 - 8.5 ppmSinglet / DoubletAromatic pyridine proton; highly deshielded by the heterocyclic ring current.

Deep-Dive Methodologies & Protocols

Protocol A: Regiochemical Assignment via 2D NMR (HMBC/HSQC)

Causality: The C-4 carbonitrile group lacks attached protons. Therefore, 1D ¹H NMR is fundamentally insufficient to prove its position. We must use HMBC (Heteronuclear Multiple Bond Correlation) to observe ^3J couplings from the adjacent protons to the C-4 quaternary carbon. This creates a self-validating system: if the cyano group were at C-6, the coupling network would drastically change.

  • Sample Preparation: Dissolve 5 mg of the highly purified analog in 0.6 mL of DMSO-d6. Note: DMSO is chosen over CDCl3 because it disrupts intermolecular hydrogen bonding of the pyrrole NH, sharpening the signals and preventing aggregation.

  • Baseline Acquisition: Acquire standard 1D ¹H and ¹³C spectra. Cross-reference the total carbon count against the HRMS exact mass to ensure no dimerization has occurred.

  • HSQC Acquisition: Run an HSQC experiment to map all directly bonded ¹H-¹³C pairs. Purpose: This isolates the quaternary carbons (C-4, C-3a, C-7a, and -CN), which will deliberately not appear in the HSQC map.

  • HMBC Acquisition: Set the long-range coupling delay to 65 ms (optimized for ^nJ_CH = 8 Hz).

  • Data Interpretation: Locate the H-6 pyridine proton (~8.2 ppm). Look for a strong ^3J cross-peak to the C-4 quaternary carbon (~132 ppm). The absence of a cross-peak from H-6 to the -CN carbon directly validates that the cyano group is at C-4, not C-6.

Protocol B: Bioactive Conformation Validation via X-ray Crystallography

Causality: While NMR proves 2D connectivity, it cannot predict how the partially saturated dihydro-pyrrole ring puckers when bound to a biological target. Co-crystallization with a target kinase (e.g., MPS1) validates the absolute 3D conformation and proves that the carbonitrile group acts as a critical hydrogen bond acceptor in the hinge region[1][4].

  • Protein Preparation: Express and purify the truncated kinase domain of the target (e.g., MPS1 residues 515-856). Note: Truncating flexible regulatory domains is critical to prevent interference with crystal packing.

  • Complex Formation: Incubate 10 mg/mL of the purified kinase with a 2 mM concentration of the pyrrolo[3,2-c]pyridine analog on ice for 2 hours.

  • Vapor Diffusion: Set up hanging drop vapor diffusion plates at 20°C. Use a precipitant solution of 20% PEG 3350 and 0.2 M Potassium thiocyanate.

  • Diffraction & Phasing: Flash-freeze the resulting crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source. Phase the data using molecular replacement against a known apo-structure (e.g., PDB: 4C4J)[4].

  • Refinement: Model the ligand into the positive Fo-Fc electron density map. The resulting structure will self-validate the sp3 geometry of the dihydro-pyrrole ring.

KinaseInhibition LIG Pyrrolo[3,2-c]pyridine Inhibitor ATP ATP Binding Pocket LIG->ATP Binds KIN Target Kinase (e.g., MPS1 / TrkA) SIG Downstream Signaling Blocked KIN->SIG Inhibits ATP->KIN Competes OUT Tumor Cell Apoptosis SIG->OUT Induces

Fig 2. Pharmacological mechanism of pyrrolo[3,2-c]pyridine analogs in kinase inhibition.

Conclusion

The 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile scaffold is a potent, versatile pharmacophore, but its structural nuances demand rigorous analytical oversight. By combining the exact mass capabilities of LC-HRMS to rule out oxidation, the functional group specificity of FT-IR, the regiochemical precision of 2D NMR, and the 3D absolute conformational data from X-ray crystallography, researchers can establish a self-validating pipeline. This orthogonal approach guarantees that the molecule tested in vitro is exactly the molecule designed in silico.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • 4C4J: Structure-based design of orally bioavailable pyrrolopyridine inhibitors of the mitotic kinase MPS1 Source: RCSB Protein Data Bank (PDB) URL:[Link][4]

  • The structure of TrkA kinase bound to the inhibitor 4-naphthalen-1-yl-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid Source: RCSB Protein Data Bank (PDB) URL:[Link][2]

  • Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands Source: PubMed Central (NIH) URL:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

Hazard Assessment and Compound Profile 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile belongs to the class of nitrogen-containing heterocyclic compounds and possesses a nitrile functional group (-C≡N). This structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Compound Profile

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile belongs to the class of nitrogen-containing heterocyclic compounds and possesses a nitrile functional group (-C≡N). This structure suggests potential biological activity and associated hazards.[2][3][4] The pyrrolopyridine core is a common scaffold in medicinal chemistry, while the nitrile group is a known toxicophore, primarily due to the potential for metabolic release of cyanide or the liberation of hydrogen cyanide gas under specific conditions (e.g., combustion or exposure to strong acids).[5]

Based on data from closely related pyrrolopyridine carbonitrile analogs, the anticipated hazards are summarized below.

Hazard ClassGHS Hazard StatementDescriptionSource(s)
Acute Toxicity H301 / H302Toxic or Harmful if swallowed.[6][7][8]
Skin Irritation H315Causes skin irritation.[6][7][8]
Eye Damage/Irritation H318 / H319Causes serious eye damage or irritation.[6][7][8]
Respiratory Toxicity H335May cause respiratory irritation.[6][7][8]

This table represents potential hazards and must be confirmed with a substance-specific SDS when available.

Pre-Disposal Procedures: Safe Handling and Waste Segregation

Proper disposal begins with correct handling and segregation at the point of generation. The causality here is simple: preventing accidental exposure and avoiding the creation of more complex, potentially reactive waste mixtures.

2.1. Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory.[6][9]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[9]

  • Body Protection: A lab coat or other impervious clothing is required to prevent skin contact.[6]

2.2. Waste Segregation and Containerization

All materials that have come into contact with 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile must be treated as hazardous waste.[1] This includes:

  • Unused or expired pure compound.

  • Reaction residues and byproducts.

  • Contaminated solvents (unless your institution has a specific solvent waste stream and this compound is permissible).

  • Contaminated consumables (e.g., pipette tips, weighing paper, chromatography materials).

  • Contaminated PPE (gloves, bench paper).

Protocol for Waste Segregation:

  • Designate a Waste Container: Use a chemically resistant, sealable container for all solid waste contaminated with this compound. For liquid waste, use a separate, clearly marked container.

  • Avoid Co-mingling: Keep this waste stream separate from other chemical wastes, especially acidic waste, to prevent any potential reaction that could generate toxic gases.[1]

  • Labeling is Critical: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile"

    • Associated hazard pictograms (e.g., skull and crossbones, exclamation mark for irritation) based on the anticipated hazards.[8]

    • The date the waste was first added.

Spill Management

In the event of a spill, immediate and safe cleanup is essential to prevent exposure and environmental contamination.

Protocol for Small Solid Spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate non-essential personnel.[6][9]

  • Wear Full PPE: Don appropriate PPE as described in Section 2.1 before approaching the spill.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[10][11] Avoid raising dust.[9]

  • Collect Waste: Carefully sweep or scoop the mixture into a designated hazardous waste container.[9][12]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol) and paper towels. All cleaning materials must be disposed of as hazardous waste.

  • Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.[9]

Core Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[6][10] The only acceptable method is through a licensed and approved waste disposal contractor, coordinated via your institution's EHS department.

Step-by-Step Disposal Workflow:

  • Segregate and Collect: Following the protocols in Section 2.2, collect all waste contaminated with 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile in a properly labeled, sealed container.

  • Store Safely: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[9][10] This area should be away from incompatible materials.

  • Request Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Do not allow waste to accumulate for extended periods.

  • Documentation: Complete any required waste manifests or log forms provided by your EHS office. Accurate documentation is a legal requirement and ensures the waste is tracked to its final disposition.

  • Professional Disposal: The licensed contractor will transport the waste for disposal, which typically involves high-temperature incineration at a facility permitted to handle such chemical waste.[1]

Disposal Decision Workflow

The following diagram illustrates the essential decision-making process for handling waste generated from work with 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile.

G cluster_0 cluster_1 start Waste Generated (Solid, Liquid, PPE, etc.) segregate Segregate as Nitrogenous/Nitrile Waste start->segregate container Use Labeled, Sealed, Chemically-Resistant Container segregate->container storage Store in Designated Hazardous Waste Area container->storage ehs Contact EHS for Pickup storage->ehs end Disposal via Licensed Hazardous Waste Contractor ehs->end spill Accidental Spill Occurs ppe Wear Full PPE spill->ppe absorb Cover with Inert Absorbent Material ppe->absorb collect Collect into Hazardous Waste Container absorb->collect collect->storage

Caption: Waste Disposal Workflow for 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile.

References

  • Acros PharmaTech Limited. (n.d.). Safety Data Sheet: 1-Boc-1H-octahydropyrrolo[3,2-c]pyridine.
  • Key Organics. (2017, December 1). Safety Data Sheet: 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile.
  • ChemScene. (2026, January 5). Safety Data Sheet: 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
  • Ma, C., Zhang, H., Liu, Z., Meng, X., Chen, S., Zhang, J., Li, Y., & Huang, X. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies.
  • Dinodia, M. (n.d.). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles.
  • ThermoFisher Scientific. (2010, October 29).
  • Dinodia, M. (2022, December 6). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. IntechOpen.
  • Sigma-Aldrich. (2025, November 6).
  • Merck Millipore. (n.d.).
  • NextSDS. (n.d.). 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-4-carbonitrile.
  • Indenta Chemicals. (n.d.).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 4-Nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide.
  • TCI. (2025, November 13).
  • Harwick Standard. (2007, April 9).
  • PubChem. (n.d.). 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine.
  • UNODC. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • Spectrum Chemical. (2016, December 20).
  • BenchChem. (2025).
  • Georganics. (2016, May 6). Safety Data Sheet: 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile.
  • El-Gamal, M. I., et al. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC.
  • Wang, Y., et al. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • MDPI. (2020, September 5).
  • ChemScene. (n.d.). 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile.
  • MDPI. (2021, April 11).
  • Frontiers. (2023, October 29). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles.
  • Preprints.org. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Semantic Scholar. (n.d.).
  • PMC. (n.d.).

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Handling

Personal protective equipment for handling 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

Advanced Laboratory Safety and PPE Matrix for Handling 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile As a Senior Application Scientist, I frequently encounter novel heterocyclic compounds that demand rigorous safe...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and PPE Matrix for Handling 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

As a Senior Application Scientist, I frequently encounter novel heterocyclic compounds that demand rigorous safety evaluations before they even enter the weighing enclosure. One such compound is 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile (CAS: 1578263-89-4) [1]. Featuring a molecular formula of C8H7N3, this fused bicyclic system contains both a biologically privileged pyrrolopyridine core and a reactive nitrile moiety. While highly valuable in kinase inhibitor and GPCR ligand discovery, its structural features necessitate strict operational and disposal plans to mitigate exposure risks.

Our goal is not just to provide you with high-quality reagents, but to ensure your laboratory operates with uncompromising safety. Below is a comprehensive, causality-driven guide to handling this compound.

Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. We do not wear PPE simply for compliance; we wear it to interrupt specific mechanisms of exposure:

  • Lipophilicity and Skin Permeation: The pyrrolopyridine core is highly lipophilic. If this powder is accidentally dissolved in common laboratory vehicles like DMSO or DMF and splashed onto the skin, the solvent will act as a carrier, facilitating rapid permeation of the bioactive heterocycle through the stratum corneum.

  • Nitrile Toxicity: While stable under ambient conditions, the carbonitrile group can undergo enzymatic hydrolysis in vivo or chemical hydrolysis under strongly acidic/basic conditions. This presents a risk of severe localized irritation and the potential release of toxic cyanide metabolites.

  • Aerosolization Risk: As a fine, dry powder, electrostatic repulsion can cause the compound to aerosolize during weighing, presenting a severe inhalation hazard.

Because of these intrinsic properties, standard benchtop handling is insufficient. The Occupational Safety and Health Administration (OSHA) mandates that Personal Protective Equipment (PPE) be utilized as a critical barrier when engineering controls cannot completely eliminate exposure[2].

Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative specifications for the PPE required when handling this compound.

PPE CategorySpecification / MaterialMinimum ThicknessBreakthrough Time (DMSO/DMF)Rationale
Gloves (Primary) Nitrile (Disposable)0.12 mm (5 mil)< 15 minutesProvides dexterity for weighing. Must be changed immediately if contaminated.
Gloves (Secondary) Butyl Rubber or Neoprene0.30 mm (12 mil)> 240 minutesRequired when handling bulk solutions in highly permeating solvents.
Eye Protection ANSI Z87.1 Safety GogglesN/AN/APrevents ocular exposure from accidental powder aerosolization or solvent splash.
Body Protection Flame-Resistant Lab CoatN/AN/AProtects against static discharge and chemical spills. Ensure cuffs are fully closed.
Respiratory N95 or P100 RespiratorN/AN/ARequired only if weighing outside a certified containment enclosure (not recommended).

Standard Operating Procedure (SOP): Handling and Solubilization

Every protocol must be a self-validating system. By observing the physical feedback of your environment, you verify the integrity of your safety measures in real-time.

  • Step 1: Environmental Validation. Before opening the chemical container, verify that the fume hood or ventilated balance enclosure is operating at a face velocity of 80–120 feet per minute (fpm).

    • Self-Validation: Tape a small strip of tissue paper to the bottom of the sash. It should pull gently and consistently inward without violent fluttering.

  • Step 2: Static Mitigation. Wipe the exterior of the chemical vial and the weighing spatula with an anti-static ionizing bar or a slightly damp Kimwipe.

    • Causality: Heterocyclic powders are highly susceptible to static charge; eliminating static prevents the powder from "jumping" and aerosolizing into your breathing zone.

  • Step 3: Weighing. Tare a conductive (e.g., aluminum) weigh boat. Carefully transfer the desired mass of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile. Seal the primary container immediately.

  • Step 4: Solubilization in Containment. Transfer the powder to a pre-labeled amber glass vial. Add the vehicle (e.g., DMSO) slowly down the side of the vial to prevent powder displacement. Cap the vial tightly before vortexing.

    • Self-Validation: Hold the sealed vial to the light and inspect for complete dissolution (no floating particulates) before removing it from the fume hood.

Spill Response & Disposal Plan

According to Prudent Practices in the Laboratory[3], handling chemical spills requires a pre-calculated response to prevent escalation.

  • Solid Spill (Powder): Do NOT sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Instead, cover the powder with absorbent paper towels lightly dampened with water or a mild surfactant solution. Carefully scoop the wet towels into a hazardous waste bag using a non-sparking dustpan.

  • Liquid Spill (Solution in Solvent): Cover the spill with a universal chemical absorbent pad. Once absorbed, transfer the material into a solid waste container. Wash the affected area with soap and water to degrade any residual solvent.

  • Disposal: 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile waste must be strictly segregated from strong acids and oxidizers to prevent exothermic reactions or the release of toxic gas. Label the waste as "Toxic Heterocyclic Nitrile Waste" and route it for high-temperature incineration through your institutional Environmental Health and Safety (EHS) department.

Workflow Visualization

The following diagram illustrates the logical progression of our safety and handling protocol.

G Start Start: Hazard Assessment PPE Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Engineering Verify Engineering Controls (Fume Hood Flow > 100 fpm) PPE->Engineering Handling Weighing & Solubilization (Closed System / Anti-static) Engineering->Handling Spill Spill Detected? Handling->Spill CleanUp Spill Response Protocol (Wet Absorbent, Double Bag) Spill->CleanUp Yes Disposal Hazardous Waste Disposal (Incineration for Nitriles) Spill->Disposal No CleanUp->Disposal Success Protocol Complete Disposal->Success

Safety and handling workflow for 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile.

References

  • Personal Protective Equipment - Payment | Occupational Safety and Health Administration Source: United States Department of Labor (OSHA) URL: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: The National Academies Press URL:[Link]

Sources

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